Ethyl 2,6-dichloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYBVLDQTWQETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483047 | |
| Record name | Ethyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-86-4 | |
| Record name | 3-Pyridinecarboxylic acid, 2,6-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,6-dichloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloronicotinate (CAS Number: 58584-86-4) is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, particularly the two reactive chlorine atoms on the pyridine ring, make it an exceptionally valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and applications of this compound, with a focus on its role in the discovery of potent kinase inhibitors.
The strategic importance of this molecule lies in its capacity to undergo selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions allow for the controlled, stepwise introduction of diverse pharmacophores, enabling the construction of extensive chemical libraries for biological screening. Derivatives of the dichloronicotinate scaffold have shown significant promise as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90).
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is fundamental for its effective use in synthesis and for regulatory purposes. The following tables summarize its key physical properties and expected spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58584-86-4 | |
| Molecular Formula | C₈H₇Cl₂NO₂ | |
| Molecular Weight | 220.05 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 50 - 54 °C | |
| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in methanol and other common organic solvents. | |
| InChIKey | KKYBVLDQTWQETN-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data for this compound
Note: Experimental spectra for this compound are not widely available in the public domain. The data below is based on published data for structurally analogous compounds and predicted values, providing a reliable reference for characterization.
| Technique | Expected Peaks / Values |
| ¹H NMR | - Aromatic Protons (Pyridine Ring): Two doublets expected in the aromatic region (approx. δ 7.5-8.5 ppm).- Ethyl Group (-OCH₂CH₃): A quartet (approx. δ 4.2-4.5 ppm) and a triplet (approx. δ 1.2-1.5 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): Expected around δ 163-166 ppm.- Aromatic Carbons (C-Cl): Expected in the range of δ 145-155 ppm.- Aromatic Carbons (C-H, C-C): Multiple signals expected between δ 120-140 ppm.- Ethyl Group (-OCH₂CH₃): Two signals expected around δ 60-65 ppm and δ 13-16 ppm. |
| Infrared (IR) | - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.- C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.- C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region. |
| Mass Spec. (ESI-MS) | - [M+H]⁺: m/z 219.9927- [M+Na]⁺: m/z 241.9746 |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 2,6-dichloronicotinic acid. The reactivity of the molecule is dominated by the two chlorine substituents, which serve as excellent leaving groups for nucleophilic substitution.
Figure 1. Synthetic logic and key reactivity of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the esterification of 2,6-dichloronicotinic acid.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloronicotinic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM) or a similar solvent.
-
Activation: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Esterification: Cool the reaction mixture back to 0 °C. Slowly add anhydrous ethanol (5.0 eq). Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development: A Precursor to Kinase Inhibitors
The dichloronicotinate scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2]
Figure 2. General workflow for developing kinase inhibitors.
Targeting the Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often overexpressed in various cancers. Derivatives of the closely related isomer, ethyl 4,6-dichloronicotinate, have been synthesized to create potent Pim-1 inhibitors.
Figure 3. Inhibition of the Pim-1 kinase signaling pathway.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of many solid tumors. Small molecule inhibitors that block the ATP-binding site of EGFR are a major class of cancer therapeutics.
Figure 4. Inhibition of the EGFR signaling pathway.
Targeting the Hsp90 Chaperone Cycle
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins, including various kinases. Inhibiting Hsp90 leads to the degradation of these client proteins.
Figure 5. Inhibition of the Hsp90 chaperone cycle.
Table 3: Biological Activity of Kinase Inhibitors Derived from an Analogous Scaffold
Note: The following data is for compounds synthesized from Ethyl 4,6-dichloronicotinate, a constitutional isomer of the title compound. This information is presented as a representative example of the potent biological activities that can be achieved using the dichloronicotinate core structure.[2]
| Compound ID | Target Kinase / Cell Line | IC₅₀ (µM) |
| Compound 4 | PIM-1 Kinase | 0.0114 |
| Compound 10 | PIM-1 Kinase | 0.0172 |
| Compound 6 | PIM-1 Kinase | 0.0346 |
| Compound 11 | PIM-1 Kinase | 0.0214 |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 |
Detailed Experimental Protocols
Protocol: Synthesis of a Substituted Nicotinate via SNAr
This protocol details the synthesis of a mono-substituted product, a key step in building a diverse library of compounds.
-
Materials: this compound, desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure: a. In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent. b. Add the amine nucleophile and the base. c. Heat the reaction mixture to 80-120 °C. The reaction is typically slower at the C2 position compared to the C6 position, allowing for regioselectivity based on reaction conditions. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. f. Filter the solid, wash with water, and dry under vacuum. g. The crude product can be purified by recrystallization or column chromatography.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials: Target kinase, appropriate substrate, ATP, test compounds dissolved in DMSO, 96- or 384-well plates, and a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the wells of the assay plate, add the kinase, its specific substrate, and the diluted test compounds. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase). d. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP. f. Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. g. Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity. h. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity allows for the strategic and controlled introduction of various functional groups, making it an ideal starting material for creating libraries of compounds for drug discovery. The demonstrated success of the analogous dichloronicotinate scaffold in generating potent kinase inhibitors for targets such as Pim-1, EGFR, and Hsp90 underscores the immense potential of this chemical class. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this compound in the pursuit of novel therapeutics.
References
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloronicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and an ethyl ester group, makes it a valuable intermediate in the development of novel compounds for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the chloro and ester functionalities allows for a wide range of chemical modifications, enabling the synthesis of complex molecular architectures with potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in the development of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 58584-86-4 | |
| Molecular Formula | C₈H₇Cl₂NO₂ | |
| Molecular Weight | 220.05 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 50.0 to 54.0 °C | |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in methanol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2,6-dichloronicotinic acid with ethanol. The following protocol describes a general procedure for this transformation.
Materials:
-
2,6-Dichloronicotinic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure (Acid-Catalyzed Esterification):
-
In a round-bottom flask, suspend 2,6-dichloronicotinic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
A visual representation of the general synthesis workflow is provided below.
Caption: General workflow for the synthesis of this compound.
Purity Analysis by Gas Chromatography (GC)
The purity of this compound can be effectively determined using gas chromatography.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., 5% Phenyl methyl siloxane).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium or Nitrogen.
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration.
-
Inject an appropriate volume of the sample solution into the gas chromatograph.
-
Record the chromatogram and calculate the purity based on the area percentage of the main peak.
The following diagram illustrates a logical workflow for the purity analysis.
Caption: Workflow for the purity analysis of this compound.
Role in Drug Development and Signaling Pathways
While this compound serves as a valuable intermediate in the synthesis of various biologically active molecules, specific information regarding its direct involvement or the involvement of its immediate derivatives in defined signaling pathways is not extensively documented in publicly available literature.
However, the structurally related isomer, Ethyl 4,6-dichloronicotinate, is a well-established precursor for the synthesis of potent kinase inhibitors.[1] Derivatives of this isomer have been shown to target key nodes in oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase pathways.[1]
The EGFR signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Inhibitors derived from dichloronicotinate scaffolds can block the kinase activity of EGFR, thereby inhibiting downstream signaling and tumor growth.[1]
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Given the structural similarities, it is plausible that derivatives of this compound could also be explored for their potential to modulate various signaling pathways. Further research in this area is warranted to elucidate the specific biological targets and mechanisms of action of compounds derived from this versatile building block.
Conclusion
This compound is a key chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex organic molecules makes it a valuable tool for researchers in the pharmaceutical and agrochemical sectors. While its direct biological activity and impact on specific signaling pathways are areas that require further investigation, the established role of its structural isomer in the development of kinase inhibitors highlights the potential of the dichloronicotinate scaffold in drug discovery. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of this compound, facilitating its application in the development of novel and effective chemical entities.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate: Molecular Structure, Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications in medicinal chemistry and biological research.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 58584-86-4) is a di-chlorinated pyridine derivative with an ethyl ester functional group. Its unique structure makes it a versatile building block for creating more complex, biologically active molecules.[1] The chlorine atoms at the 2 and 6 positions of the pyridine ring are key reactive sites, and their presence influences the electronic properties of the molecule, making it a valuable precursor in various synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 220.05 g/mol | [1][2] |
| CAS Number | 58584-86-4 | [1][2] |
| Appearance | White to light yellow powder to crystal | [1] |
| Melting Point | 50 - 54 °C | [1] |
| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (300 MHz, DMSO-d6): δ 8.30 (d, J = 8.1 Hz, 1H), 7.71 (d, J = 8.1 Hz, 1H), 4.33 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) ppm | [4] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 219.99266 m/z, [M+Na]⁺: 241.97460 m/z | [5] |
Synthesis of this compound
A reliable method for the synthesis of this compound is through the Fischer esterification of 2,6-dichloronicotinic acid.
-
Reactants:
-
2,6-dichloronicotinic acid (1.0 eq)
-
Ethanol (excess, as solvent)
-
96% Sulfuric acid (catalytic amount)
-
-
Procedure:
-
Combine 2,6-dichloronicotinic acid (25.5 g, 0.1328 mol) with ethanol (200 mL) in a reaction vessel under a nitrogen atmosphere.
-
Add 96% sulfuric acid (1.7 g) to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux temperature to drive the esterification.
-
Upon completion of the reaction, perform a conventional work-up to isolate the product.
-
The resulting product, this compound, is obtained as a gray solid with a yield of approximately 85.2%.[4]
-
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its dichlorinated pyridine core serves as a scaffold that can be further functionalized to create compounds with desired therapeutic or pesticidal properties.
-
Pharmaceutical Synthesis: This compound is a key starting material for the development of new drugs, including those with antimicrobial and herbicidal properties.[1]
-
Agrochemical Development: It is utilized in the formulation of pesticides, contributing to crop protection.[1]
-
Biological Research: Researchers use this compound to synthesize novel compounds to study their effects on biological systems and to investigate mechanisms of action at a cellular level.[1]
While specific signaling pathways for derivatives of the 2,6-dichloro isomer are not extensively documented in publicly available literature, the closely related isomer, ethyl 4,6-dichloronicotinate, is a known precursor to potent kinase inhibitors that target signaling pathways implicated in cancer, such as the EGFR and Pim-1 kinase pathways.[6] This suggests that the 2,6-dichloro isomer holds similar potential as a scaffold for developing targeted therapies.
Below is a representative diagram of a simplified kinase signaling pathway, which can be targeted by inhibitors derived from dichloronicotinate scaffolds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 58584-86-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. This compound | CAS#:58584-86-4 | Chemsrc [chemsrc.com]
- 4. 2,6-Dichloronicotinic acid ethyl ester | 58584-86-4 [chemicalbook.com]
- 5. PubChemLite - this compound (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloronicotinate is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structural features, particularly the presence of two chlorine atoms on the pyridine ring, make it a versatile synthetic intermediate for the preparation of a wide range of biologically active molecules.[1] The chlorine atoms can be selectively substituted, and the ethyl ester group can be modified, allowing for the introduction of various functional groups to develop new chemical entities. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through a two-step process:
-
Chlorination: Synthesis of the key intermediate, 2,6-dichloronicotinic acid.
-
Esterification: Conversion of 2,6-dichloronicotinic acid to its ethyl ester.
This guide will detail two primary methodologies for the synthesis of the 2,6-dichloronicotinic acid precursor, followed by a robust protocol for the final esterification step.
Part 1: Synthesis of 2,6-Dichloronicotinic Acid
The critical precursor, 2,6-dichloronicotinic acid, can be synthesized via the chlorination of a hydroxylated nicotinic acid derivative. A common and effective starting material is 2,6-dihydroxynicotinic acid.
Methodology 1: Chlorination of 2,6-Dihydroxynicotinic Acid
This pathway involves the direct chlorination of 2,6-dihydroxynicotinic acid using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxynicotinic acid in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid, 2,6-dichloronicotinic acid, is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data Summary for Chlorination of 2,6-Dihydroxynicotinic Acid
| Parameter | Value |
| Starting Material | 2,6-Dihydroxynicotinic acid |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Product | 2,6-Dichloronicotinic acid |
| Typical Yield | 85-95% |
Reaction Workflow:
Part 2: Esterification of 2,6-Dichloronicotinic Acid
Once the 2,6-dichloronicotinic acid has been synthesized and purified, the next step is its conversion to this compound. The most common method for this transformation is the Fischer esterification.
Methodology 2: Fischer Esterification
This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloronicotinic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.
-
Purification: The organic solution is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary for Fischer Esterification
| Parameter | Value |
| Starting Material | 2,6-Dichloronicotinic acid |
| Reagent | Absolute Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 3-5 hours |
| Reaction Temperature | Reflux |
| Product | This compound |
| Typical Yield | 80-90% |
Reaction Workflow:
Alternative Esterification via Acid Chloride
An alternative to the direct Fischer esterification involves the initial conversion of 2,6-dichloronicotinic acid to its more reactive acid chloride, followed by reaction with ethanol.
Experimental Protocol:
-
Acid Chloride Formation: React 2,6-dichloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane.
-
Esterification: After removing the excess chlorinating agent, the resulting 2,6-dichloronicotinoyl chloride is reacted with ethanol, often in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the Fischer esterification.
This method can be advantageous for substrates that are sensitive to the strongly acidic conditions of the Fischer esterification.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of new pharmaceuticals and agrochemicals. The two-step pathway involving the chlorination of 2,6-dihydroxynicotinic acid followed by Fischer esterification provides a reliable and high-yielding route to this important building block. The choice of the specific esterification method can be tailored based on the stability of the starting materials and the desired reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
Starting materials for 2,6-Dichloronicotinic acid synthesis
An In-depth Technical Guide to the Synthesis of 2,6-Dichloronicotinic Acid from Core Starting Materials
Introduction
2,6-Dichloronicotinic acid (CAS 38496-18-3) is a pivotal chemical intermediate, recognized for its significant role in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, provides a versatile scaffold for developing novel therapeutic agents and potent herbicides. The reactivity imparted by the chlorine atoms at the 2 and 6 positions facilitates a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, making it a valuable building block in complex organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-dichloronicotinic acid, focusing on the key starting materials. It offers detailed experimental protocols, comparative data, and workflow visualizations to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of 2,6-dichloronicotinic acid can be approached from several different starting materials. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reagents and reaction conditions. The three primary strategies discussed in this guide involve:
-
Chlorination of a Dihydroxynicotinic Acid Precursor: Building the pyridine ring first and then introducing the chloro groups.
-
Carboxylation of 2,6-Dichloropyridine: Starting with the chlorinated pyridine backbone and adding the carboxylic acid functionality.
-
Modification of 2,6-Lutidine: Beginning with an inexpensive substituted pyridine and modifying the side chains.
Below is a logical diagram illustrating these convergent synthetic pathways.
Synthesis from a Dihydroxypyridine Precursor
This route involves the direct chlorination of a hydroxylated nicotinic acid backbone. While a direct protocol for 2,6-dihydroxynicotinic acid was not available, a detailed procedure exists for the synthesis of the isomeric 2,6-dichloroisonicotinic acid from citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid). This method serves as a strong template for the chlorination of similar substrates. The reaction typically employs a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Workflow: Chlorination
The following diagram illustrates the general workflow for the synthesis via chlorination of a dihydroxypyridine carboxylic acid.
Quantitative Data
| Starting Material | Key Reagents | Conditions | Yield | Purity | Reference |
| Citrazinic Acid | POCl₃, Tetraethylammonium chloride | 130°C for 18h, then 145°C for 2h | 89% | Not specified, characterized by ¹H NMR | [2] |
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid
This protocol details the synthesis of 2,6-dichloroisonicotinic acid, an isomer of the target compound, and is representative of the chlorination methodology.
-
Reaction Setup: Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess).[2]
-
Heating: Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C and continue heating for an additional 2 hours.[2]
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature.[2] Carefully and slowly pour the cooled mixture onto 150 g of crushed ice to quench the reaction.[2]
-
Extraction: Transfer the resulting solution to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.[2]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate.[2] Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the product.[2]
-
Product: The resulting white solid is 2,6-dichloroisonicotinic acid (11.34 g, 89% yield).[2]
Synthesis from 2,6-Dichloropyridine
This "bottom-up" approach starts with the readily available 2,6-dichloropyridine and introduces the carboxylic acid group at the 3-position. The most common method to achieve this is through directed ortho-metalation (lithiation) followed by quenching with carbon dioxide (carboxylation). This strategy's success hinges on achieving regioselective metalation at the C3 position.
Experimental Workflow: Lithiation and Carboxylation
The diagram below outlines the necessary steps for this synthetic transformation.
Quantitative Data
| Starting Material | Key Reagents | Conditions | Yield | Purity | Note / Reference |
| 2,6-Dichloropyridine | Strong base (e.g., LDA), CO₂ | Low temperature (-78°C to RT) | Not specified | Not specified | General method for pyridine functionalization.[3] |
| 2,6-Dichloropyridine | Mg, 1,2-dibromoethane, CO₂ | 55°C, then -15°C | 94.5% | 97% | Yields the dicarboxylic acid, not the target molecule.[4] |
General Experimental Protocol: Lithiation and Carboxylation
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloropyridine in a dry ethereal solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Lithiation: Slowly add a strong, sterically hindered lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to the cooled solution. Stir the mixture at this temperature for a specified time to allow for the formation of the 3-lithiated intermediate.
-
Carboxylation: Quench the reaction by introducing a source of carbon dioxide. This can be done by pouring the reaction mixture over freshly crushed dry ice or by bubbling dry CO₂ gas through the solution.
-
Workup: Allow the mixture to warm to room temperature. Perform an acidic workup by adding a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry, and concentrate. The crude product can then be purified by recrystallization or column chromatography to yield 2,6-dichloronicotinic acid.
Synthesis from 2,6-Lutidine
This route begins with the inexpensive and common reagent 2,6-lutidine (2,6-dimethylpyridine). The synthesis is a multi-step process, starting with the oxidation of both methyl groups to form pyridine-2,6-dicarboxylic acid. Subsequent steps would be required to selectively remove one carboxylic acid group and chlorinate the 2 and 6 positions. The initial oxidation step is well-documented.
Experimental Workflow: Oxidation of 2,6-Lutidine
The diagram below shows the workflow for the first major step in this pathway: the oxidation to pyridine-2,6-dicarboxylic acid.
Quantitative Data
| Starting Material | Key Reagents | Conditions | Product | Yield | Purity | Reference |
| 2,6-Lutidine | Sodium bichromate, H₂SO₄ | 105°C, then 100°C hydrolysis | Pyridine-2,6-dicarboxylic acid | 83% | 99.1% (99.8% after recrystallization) | [5] |
Experimental Protocol: Synthesis of Pyridine-2,6-dicarboxylic Acid
-
Reaction Setup: In a suitable reactor, charge 2,6-dimethyl-pyridine, sulfuric acid, and an aqueous solution of a hexavalent chromium salt, such as sodium bichromate.[5]
-
Oxidation: Heat the mixture, for example, to 105°C for approximately 3 hours, to form an intermediate addition compound between the dicarboxylic acid and chromic anhydride.[5]
-
Hydrolysis: The resulting crystalline solid is dispersed in boiling water and maintained at 100°C for one hour to hydrolyze the addition complex.[5]
-
Crystallization and Isolation: Cool the solution to room temperature to crystallize the pyridine-2,6-dicarboxylic acid.[5]
-
Purification: Filter the product, wash with water, and dry. An 83% total yield of product with 99.1% purity can be obtained.[5] Purity can be increased to 99.8% by recrystallization from water.[5]
Note: The subsequent conversion of pyridine-2,6-dicarboxylic acid to 2,6-dichloronicotinic acid would require further synthetic steps, such as selective mono-decarboxylation and chlorination, for which detailed protocols were not identified in the scope of this research. This route is therefore more complex than the others presented.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]
- 4. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
Spectroscopic and Structural Elucidation of Ethyl 2,6-dichloronicotinate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,6-dichloronicotinate, a significant heterocyclic compound in the landscape of pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural and analytical characterization of this molecule.
While experimental spectroscopic data for this compound is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and data from structurally related compounds. These predictions offer a valuable framework for the analysis and confirmation of this compound in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 58584-86-4 | [1] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [2][3] |
| Molecular Weight | 220.05 g/mol | |
| Appearance | White to slightly pale yellow crystal or powder | |
| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet | 1H | H-4 |
| ~7.4 - 7.6 | Doublet | 1H | H-5 |
| 4.4 - 4.6 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.4 - 1.6 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C =O |
| ~152 | C -2 (C-Cl) |
| ~150 | C -6 (C-Cl) |
| ~140 | C -4 |
| ~125 | C -5 |
| ~120 | C -3 |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS) Data (Predicted)
| Adduct | m/z (Predicted) | Reference |
| [M]⁺ | 218.98483 | [2] |
| [M+H]⁺ | 219.99266 | [2] |
| [M+Na]⁺ | 241.97460 | [2] |
| [M+NH₄]⁺ | 237.01920 | [2] |
| [M+K]⁺ | 257.94854 | [2] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Analysis : Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation : For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[5]
-
Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[5]
-
Sample Spectrum : Place the sample in the IR beam path and record the spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.[6]
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.[7][8]
-
Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic techniques.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. This compound | CAS#:58584-86-4 | Chemsrc [chemsrc.com]
- 2. PubChemLite - this compound (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C8H7Cl2NO2 | CID 12263987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Ethyl 2,6-Dichloronicotinate: A Comprehensive Technical Guide for Heterocyclic Scaffolding
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Introduction
Ethyl 2,6-dichloronicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms and an ethyl ester group, offers multiple reactive sites for the strategic construction of complex molecular architectures. The electron-withdrawing nature of the chlorine atoms and the ester group activates the pyridine ring, making it amenable to a variety of chemical transformations. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 58584-86-4 | [1] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 50.0 to 54.0 °C | [2] |
Synthesis of this compound
This compound is commonly synthesized from 2,6-dichloronicotinic acid through esterification.
Experimental Protocol: Esterification of 2,6-Dichloronicotinic Acid[1]
Materials:
-
2,6-Dichloronicotinic acid
-
Ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of 2,6-dichloronicotinic acid in an excess of ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reactivity and Key Transformations
The two chlorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration in synthetic design.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of this compound. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride ions by a variety of nucleophiles, including amines, alkoxides, and thiolates.
A significant challenge in the SNAr of 2,6-dichloronicotinates is controlling the regioselectivity of the nucleophilic attack at the C2 versus the C6 position, as the electronic and steric environments are similar, often leading to a mixture of isomers.[3] The choice of solvent can influence the outcome, with non-polar, aprotic solvents reported to favor substitution at the C2 (ortho) position.[3]
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq) followed by the base (2.0-3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the selective functionalization of this compound. These reactions offer a broader substrate scope and often proceed under milder conditions compared to traditional SNAr reactions.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The regioselectivity of the coupling on 2,6-dichloropyridines can be influenced by the substituents on the pyridine ring and the reaction conditions. For instance, a carboxylic acid group at the 3-position has been shown to direct the reaction to either the C2 or C6 position depending on the specific catalyst and base system used.[3]
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Phosphine ligand (e.g., Ad₂PⁿBu)
-
Base (e.g., Lithium tert-butoxide)
-
Solvent (e.g., 4:1 Dioxane/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Add the solvent and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, coupling the chloropyridine with a primary or secondary amine. This reaction is particularly useful for less nucleophilic amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored in the development of novel therapeutics, including kinase inhibitors for cancer therapy. The ability to selectively functionalize the C2 and C6 positions allows for the fine-tuning of structure-activity relationships and the optimization of pharmacokinetic properties. In materials science, the rigid pyridine core and the potential for introducing various functional groups make it a useful building block for the design of novel organic materials with tailored electronic and photophysical properties.
Conclusion
This compound is a highly versatile and valuable heterocyclic building block. Its rich reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a powerful platform for the synthesis of diverse and complex molecular structures. While the control of regioselectivity remains a key consideration, the strategic choice of reaction conditions allows for the targeted functionalization of the pyridine ring. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in the discovery and development of novel chemical entities.
References
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Ethyl 2,6-dichloronicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloronicotinate, a halogenated pyridine derivative, is a key intermediate in the synthesis of a diverse range of biologically active molecules in the pharmaceutical and agrochemical industries. Its chemical structure offers a versatile scaffold for the development of novel compounds. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility data, detailed experimental protocols for quantitative solubility determination, and the physicochemical properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 58584-86-4 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Appearance | White to slightly pale yellow crystal or powder |
| Melting Point | 50 - 54 °C |
| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg |
| Purity | ≥ 95% |
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, qualitative solubility information has been reported.
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1] |
| Ethanol | Soluble |
| Acetone | Soluble |
| Water | Limited solubility |
To enable researchers to determine the precise solubility in solvents relevant to their work, a detailed experimental protocol is provided below.
Experimental Protocol for Solubility Determination
The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in various solvents. This method can be adapted to determine the quantitative solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent (typically the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the quantification of this compound, including the selection of an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor used.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualizations
To aid in the understanding of the experimental workflow, a graphical representation is provided below.
Caption: Workflow for the experimental determination of solubility.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate
Introduction
This compound is a versatile halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms and an ethyl ester group on the pyridine ring, make it a valuable building block in the fields of medicinal chemistry and agrochemical research.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical reactivity, and applications, with a special emphasis on detailed experimental protocols and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 58584-86-4 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Appearance | White to light yellow powder or crystals[1] |
| Melting Point | 50 - 54 °C[1] |
| Purity | ≥ 98% (GC)[1] |
| Synonyms | 2,6-Dichloronicotinic acid ethyl ester, Ethyl 2,6-dichloropyridine-3-carboxylate, 2,6-Dichloropyridine-3-carboxylic acid ethyl ester[1] |
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of a corresponding dihydroxy precursor. While specific literature detailing the synthesis of the 2,6-dichloro isomer is sparse, a general and widely applicable protocol for the synthesis of dichloronicotinate esters from their dihydroxy analogues is available and can be adapted.
General Experimental Protocol: Synthesis from Ethyl 2,6-dihydroxynicotinate
This protocol describes a general method for the synthesis of dichloronicotinates, which can be applied for the synthesis of this compound from Ethyl 2,6-dihydroxynicotinate.
Materials:
-
Ethyl 2,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, slowly add Ethyl 2,6-dihydroxynicotinate to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for a period of at least 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue into a beaker of ice water with vigorous stirring to quench the reaction.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[2]
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is primarily dictated by the two chlorine atoms at the 2- and 6-positions of the pyridine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ethyl ester group at the 3-position activates these positions for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford a diverse range of substituted nicotinic acid derivatives. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.
General Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:
This protocol provides a general guideline for the reaction of a dichloronicotinate with an amine nucleophile and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Ethyl acetate or dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
To a dry, three-necked round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq) followed by the base (2.0-3.0 eq).[3]
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Logical Representation of Nucleophilic Substitution:
Caption: Nucleophilic substitution on this compound.
Applications in Research and Development
This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its derivatives are explored for a variety of biological activities.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of more complex molecules with potential therapeutic applications. The ability to introduce different functional groups at the 2- and 6-positions allows for the generation of diverse chemical libraries for drug discovery.[1]
-
Agrochemical Development: This compound is utilized in the formulation of pesticides and herbicides. The resulting derivatives can exhibit potent biological activity against various pests and weeds, contributing to crop protection and improved agricultural yields.[1]
-
Biological Research: Researchers use this compound and its derivatives to study their effects on biological systems and to elucidate mechanisms of action at the cellular level.[1]
Spectroscopic Data
While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, some data can be inferred from related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chlorine atoms and the ester group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the ethyl group. The carbons attached to the chlorine atoms are expected to have characteristic chemical shifts.
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Experimental Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While the publicly available literature is somewhat limited and often conflated with its 4,6-dichloro isomer, the general synthetic and reactive principles for dichloronicotinates provide a solid foundation for its use. Further research into the specific reaction conditions and biological activities of this compound derivatives is warranted to fully exploit its potential in the development of new technologies.
References
A Comprehensive Technical Guide to Ethyl 2,6-dichloronicotinate for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Building Block
Ethyl 2,6-dichloronicotinate, a halogenated pyridine derivative, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features make it a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a thorough examination of its commercial availability, physicochemical properties, and its application in synthetic chemistry, with a particular focus on its role in drug discovery.
Commercial Availability and Supplier Specifications
This compound (CAS No. 58584-86-4) is readily available from a range of commercial suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is paramount. The following tables summarize the offerings from several key suppliers, providing a comparative overview of purity, available quantities, and physical characteristics.
Table 1: Commercial Suppliers of this compound
| Supplier | Website |
| Chem-Impex | chemimpex.com |
| Sigma-Aldrich | sigmaaldrich.com |
| TCI Chemicals | tcichemicals.com |
| Fisher Scientific | fishersci.com |
| Amadis Chemical | amadis-chemical.com |
Table 2: Product Specifications of this compound from Various Suppliers
| Supplier | Purity | Analytical Method | Available Quantities | Appearance | Melting Point (°C) |
| Chem-Impex | ≥ 98%[1] | GC[1] | Inquire | White to light yellow powder/crystal[1] | 50 - 54[1] |
| Sigma-Aldrich | 95% | Not Specified | 250 mg, 1 g, 5 g | White to slightly pale yellow crystal or powder | Not Specified |
| TCI Chemicals | >98.0% | GC | 1 g, 5 g | White to light yellow powder to crystal | 50.0 - 54.0 |
| Fisher Scientific | ≥98.0% | GC | 1 g, 5 g | Crystalline Powder | 52 |
| Amadis Chemical | 97% | Not Specified | 100 g | Not Specified | Not Specified |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 58584-86-4 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| IUPAC Name | ethyl 2,6-dichloropyridine-3-carboxylate |
| Synonyms | 2,6-Dichloronicotinic acid ethyl ester, Ethyl 2,6-dichloropyridine-3-carboxylate |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 50-54 °C[1] |
| Storage | Store at room temperature[1] |
Synthetic Applications in Drug Discovery
This compound serves as a critical starting material in the synthesis of numerous pharmaceutical compounds. The two chlorine atoms on the pyridine ring provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the construction of complex molecular architectures.
One notable application is in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2][3] The dichloronicotinate core provides a versatile platform for introducing the necessary functionalities to create potent antiviral agents.
Synthetic Workflow: Towards Nevirapine Analogues
The following diagram illustrates a generalized synthetic pathway from a dichloronicotinate precursor to a Nevirapine analogue. This workflow highlights the key transformations that are central to the construction of this class of compounds.
Caption: Generalized synthetic workflow from a dichloronicotinate precursor to a Nevirapine analogue.
Experimental Protocols
While specific, detailed protocols for the synthesis and quality control of this compound are not extensively published in peer-reviewed journals, general methodologies can be adapted from the synthesis of analogous compounds, such as the 4,6-dichloro isomer.
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from Ethyl 2,6-dihydroxynicotinate.
Materials:
-
Ethyl 2,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add Ethyl 2,6-dihydroxynicotinate to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Quality Control Workflow
A robust quality control process is essential to ensure the purity and identity of this compound for use in research and development. The following diagram outlines a typical workflow for the quality control analysis of this intermediate.
Caption: A typical quality control workflow for this compound.
General HPLC Method Parameters:
While a specific, validated HPLC method for this compound is not publicly available, a general reverse-phase method can be developed as a starting point.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
General GC Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient suitable for the elution of the compound (e.g., starting at 100 °C and ramping to 280 °C).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its reactivity and versatile chemical handles make it an attractive starting material for drug discovery programs. This guide provides a foundational understanding of its commercial landscape, key properties, and synthetic utility, empowering researchers and scientists to effectively incorporate this important intermediate into their research and development endeavors.
References
In-Depth Technical Guide to the Safety and Handling of Ethyl 2,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 2,6-dichloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use. This data is essential for designing appropriate storage, handling, and emergency procedures.
| Property | Value | Source(s) |
| CAS Number | 58584-86-4 | [1] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 50.0 to 54.0 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol | [1] |
| Storage Temperature | Room temperature (Recommended in a cool and dark place, <15°C) | [1] |
Toxicological Data
Hazard Statements:
Given the lack of specific toxicity values, it is prudent to handle this compound with a high degree of caution, assuming it may have significant toxicity. Standard toxicological testing would be required to establish definitive LD50 and LC50 values.
Experimental Protocols for Safety Assessment
To determine the full safety profile of this compound, a series of standardized experimental protocols should be followed. These tests are essential for regulatory submissions and for a comprehensive risk assessment.
Acute Toxicity Testing
-
Acute Oral Toxicity (OECD Test Guideline 401): This test determines the short-term effects of a single oral dose. Graded doses are administered to fasted experimental animals, typically rodents, and the animals are observed for 14 days for signs of toxicity and mortality. This allows for the calculation of an LD50 value.
-
Acute Dermal Toxicity (OECD Test Guideline 402): This protocol assesses the toxic effects of a single dermal application. The substance is applied to a shaved area of the skin of experimental animals, usually for 24 hours, and the animals are observed for 14 days. This test provides the dermal LD50 value.
-
Acute Inhalation Toxicity (OECD Test Guideline 403): This guideline is used to determine the toxicity of the substance when inhaled. Animals are exposed to the substance in the form of a gas, vapor, or aerosol for a defined period, followed by a 14-day observation period to determine the LC50 value.
Skin and Eye Irritation Testing
-
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404): This test evaluates the potential of a substance to cause reversible or irreversible skin damage. The substance is applied to the skin of a test animal, and the site is observed for signs of erythema and edema.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439): This is an in vitro method that uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.
Flammability Testing
-
Flash Point Determination (e.g., ASTM D93 - Pensky-Martens Closed Cup Method): This test determines the lowest temperature at which the vapors of the substance will ignite. For a solid like this compound, a suitable closed-cup method for solids would be employed.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risk.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles | Mandatory for all handling procedures. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if contaminated.[3] |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect the skin. |
| Respiratory Protection | NIOSH-approved respirator | May be required if working outside of a fume hood or if there is a potential for aerosol generation. |
The following diagram illustrates the logical workflow for the safe handling of this compound.
Reactivity and Stability
-
Chemical Stability: The compound is stable under recommended storage conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Management
-
Small Spills: For small spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation. Place the material into a designated, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with the cleanup of large spills.
Waste Disposal
-
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[6]
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.[6]
The following diagram outlines the logical decision-making process for managing a chemical spill.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to all necessary safety equipment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | 58584-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 2,6-Dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel chemical entities derived from Ethyl 2,6-dichloronicotinate. This versatile building block is a key starting material in the development of new pharmaceuticals and agrochemicals due to its multiple reactive sites that allow for selective functionalization.[1][2] This document outlines detailed protocols for key synthetic transformations, presents quantitative data for comparative analysis, and includes visualizations of reaction pathways and experimental workflows.
The dichlorinated pyridine structure of this compound offers two reactive chlorine atoms that can be selectively displaced or engaged in cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.[3]
Key Synthetic Transformations
The primary methods for the functionalization of this compound include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These techniques allow for the introduction of a wide variety of substituents, which is crucial for modulating the biological activity of target compounds.[3]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a direct and common method for functionalizing this compound.[4] The electron-deficient pyridine ring, activated by the two chlorine atoms, readily reacts with various nucleophiles.[4]
Regioselectivity: A significant challenge in the SNAr of 2,6-dichloronicotinates is controlling the regioselectivity of the nucleophilic attack at the C2 versus the C6 position, as their electronic and steric environments are similar, often leading to isomeric mixtures.[5] The choice of solvent can influence the outcome, with non-polar, aprotic solvents sometimes favoring substitution at the C2 position.[5]
Common Side Reactions:
-
Hydrolysis of the Ester: The presence of water, especially under basic conditions, can lead to the hydrolysis of the ethyl ester group. Using anhydrous conditions is crucial to minimize this side reaction.[5]
-
Formation of Hydroxypyridine: Hydroxide ions, either from water or a hydroxide base, can act as nucleophiles, substituting a chlorine atom to form a hydroxypyridine (pyridone) byproduct.[5] The use of non-hydroxide bases can mitigate this issue.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile approach for forming carbon-carbon and carbon-nitrogen bonds under milder conditions than traditional SNAr reactions.[4][6]
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling this compound with boronic acids or their esters.[7][8] It is known for its mild reaction conditions and broad functional group tolerance.[7]
-
Buchwald-Hartwig Amination: This method is highly effective for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with the dichloronicotinate core.[3][6] It often provides better results than non-catalyzed amination, especially for less nucleophilic amines.[3]
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4][9]
Data Presentation: Comparative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the synthesis of various derivatives from dichloronicotinate substrates. Note that yields can vary significantly based on the specific substrates and optimization of reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | Ethyl 2-chloro-6-(methylamino)nicotinate | Ethanol, 50°C, 8 hours | Not Specified | [4] |
| Various Amines | Ethyl 2-amino-6-chloronicotinates | Varies | Good to Excellent |[4] |
Table 2: Buchwald-Hartwig Amination of Chloro-pyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | Varies | [10] |
| Pd(OAc)₂ | CyPFtBu (JosiPhos) | Varies | Varies | Varies | High |[11] |
Table 3: Suzuki-Miyaura Coupling of Aryl Halides
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/Water | 12 | Varies |[7][10] |
Table 4: Sonogashira Coupling of Aryl Halides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|
| PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF | 80 | Varies |[4][10] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific amines.[5]
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Dry, three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon inlet
Procedure:
-
Ensure all glassware is thoroughly dried and cooled under an inert atmosphere.
-
To the flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile.
-
Add the base.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization of the catalyst, ligand, base, and solvent for specific substrates.[3][10]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 1.2-6 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Dry Schlenk flask or sealed tube
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, add this compound, the amine, the base, the phosphine ligand, and the palladium precatalyst to a dry flask.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for Suzuki coupling and may need optimization for specific boronic acids.[2][10]
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-120°C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general guideline for Sonogashira coupling and may require optimization.[10]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF)
-
Dry flask
Procedure:
-
To a dry flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the solvent and the base.
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add the terminal alkyne.
-
Heat the mixture to 80 °C and stir, monitoring progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Visualizations
Reaction Pathways
Caption: Synthetic pathways from this compound.
Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
The Strategic Role of Ethyl 2,6-dichloronicotinate in the Synthesis of Advanced Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2,6-dichloronicotinate is a highly versatile and reactive building block that has garnered significant attention in medicinal chemistry for the synthesis of complex pharmaceutical agents. Its unique trifunctionalized pyridine ring, featuring two reactive chlorine atoms and an ethyl ester group, provides a strategic platform for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapies, with a particular focus on the development of potent kinase and B-cell lymphoma 2 (Bcl-2) inhibitors.
Application in the Synthesis of Kinase and Bcl-2 Inhibitors
This compound serves as a key precursor in the synthesis of a variety of biologically active compounds, including those targeting critical signaling pathways in cancer.[1] Its dichlorinated structure allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores.[2]
One of the most significant applications of this scaffold is in the development of inhibitors of Bcl-2, an anti-apoptotic protein frequently overexpressed in various cancers.[3][4] By inhibiting Bcl-2, these drugs restore the natural process of programmed cell death (apoptosis) in cancer cells.[1][5] Venetoclax (ABT-199) is a prime example of a potent and selective Bcl-2 inhibitor, and while its commercial synthesis follows a different route, the structural motifs present in Venetoclax and other Bcl-2 inhibitors highlight the utility of substituted pyridines derived from precursors like this compound.[6][7][8]
The pyridine core is also central to the structure of numerous kinase inhibitors. The ability to introduce different substituents at the 2- and 6-positions of the nicotinic acid scaffold allows for the fine-tuning of inhibitory activity and selectivity against various kinases implicated in oncogenic signaling pathways.[5]
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives, leading to the formation of advanced pharmaceutical intermediates.
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective mono-amination of this compound, a common initial step in the elaboration of this scaffold.
Table 1: Reaction Parameters for Mono-amination of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Primary or Secondary Amine (1.1 - 1.5 eq.) |
| Solvent | Ethanol, Isopropanol, or DMF |
| Temperature | Room Temperature to 100°C |
| Monitoring | TLC or LC-MS |
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the desired amine (1.1-1.5 eq.) to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 50°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a mono-substituted chloropyridine intermediate with a boronic acid, a key C-C bond-forming reaction in the synthesis of many kinase inhibitors.[9]
Table 2: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Starting Material | Ethyl 2-amino-6-chloronicotinate |
| Reagent | Arylboronic acid (1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 95°C |
| Monitoring | TLC or LC-MS |
Procedure:
-
To a dry reaction vessel, add the ethyl 2-amino-6-chloronicotinate (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 95°C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The strategic use of this compound enables the synthesis of molecules that modulate critical cellular signaling pathways, such as the Bcl-2-mediated apoptosis pathway.
Caption: Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.
The experimental workflow for the synthesis of a key pharmaceutical intermediate from this compound typically involves a multi-step sequence.
Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic transformations described. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 3: Summary of Reaction Yields
| Reaction | Starting Material | Product | Typical Yield (%) |
| Mono-amination (SNAr) | This compound | Ethyl 2-amino-6-chloronicotinate | 70-90% |
| Suzuki-Miyaura Coupling | Ethyl 2-amino-6-chloronicotinate | Ethyl 2-amino-6-aryl-nicotinate | 60-85% |
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis, providing an efficient entry point to a wide range of complex molecules. Its predictable reactivity allows for the strategic and controlled introduction of various functional groups, making it an indispensable tool in the development of novel kinase and Bcl-2 inhibitors. The protocols and data presented herein offer a foundation for researchers to explore the full potential of this important synthetic intermediate in the discovery and development of next-generation therapeutics.
References
- 1. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 7. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
Application of Ethyl 2,6-dichloronicotinate in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloronicotinate serves as a pivotal and versatile building block in the synthesis of novel agrochemicals. Its dichlorinated pyridine ring offers multiple reactive sites, enabling the strategic introduction of various functional groups to develop new herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the discovery and development of next-generation crop protection agents. The unique chemical properties of this intermediate, including its stability and reactivity, make it an essential tool for chemists in the agricultural sector.[1][2]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 50 - 54 °C |
| CAS Number | 58584-86-4 |
Application in Herbicide Synthesis: Substituted 6-Aminopicolinates
One of the most significant applications of this compound and its derivatives is in the synthesis of synthetic auxin herbicides, particularly the 6-arylpicolinates. These herbicides are effective against a wide range of broadleaf weeds. The general synthetic strategy involves the nucleophilic substitution of the chlorine atoms on the pyridine ring.
A key transformation is the selective amination at the 6-position, followed by further functionalization to yield the final herbicidally active compounds. The following sections detail the synthesis and herbicidal activity of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which can be conceptually derived from precursors like this compound.
Logical Relationship for Synthesis
Caption: Synthetic pathway from this compound to a substituted picolinate herbicide.
Experimental Protocol: Synthesis of a 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid Derivative
This protocol is a representative example of how a dichloronicotinate scaffold can be elaborated into a potent herbicide.
Step 1: Synthesis of Intermediate Ethyl 6-amino-2-chloronicotinate
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Amination: Add an excess of an ammonia source (e.g., a solution of ammonia in ethanol or aqueous ammonium hydroxide) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Ethyl 6-amino-2-chloronicotinate.
Step 2: Conversion to the Hydrazide
-
Dissolve the purified Ethyl 6-amino-2-chloronicotinate in ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to obtain 6-amino-2-chloro-nicotinohydrazide.
Step 3: Pyrazole Ring Formation
-
Suspend the 6-amino-2-chloro-nicotinohydrazide in glacial acetic acid.
-
Add the appropriate aryl-substituted 1,3-diketone to the suspension.
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the target 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.
Herbicidal Activity Data
The herbicidal activity of the synthesized compounds is typically evaluated against a panel of weed species. The following table presents representative data for the inhibition of root growth in Arabidopsis thaliana and post-emergence herbicidal activity against various weeds.[3]
| Compound | A. thaliana Root Growth Inhibition (%) at 0.5 µmol/L | Post-emergence Herbicidal Activity (%) at 150 g/ha on Amaranthus retroflexus (AL) |
| S202 | 78.4 | 100 |
| Florpyrauxifen | 33.8 | Not Reported |
| Picloram | Lower than test compounds | Not Reported |
Note: The data presented is based on analogous compounds to illustrate the potential activity of derivatives synthesized from this compound.
Application in Insecticide and Fungicide Synthesis
This compound is also a valuable precursor for the synthesis of insecticides and fungicides. The reactivity of the chloro-substituents allows for the introduction of various pharmacophores known to interact with biological targets in insects and fungi.
Experimental Workflow for Screening Biological Activity
Caption: Workflow for the biological screening of new agrochemicals.
Protocol for In Vitro Antifungal Assay (MIC Determination)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against pathogenic fungi.
-
Preparation of Fungal Inoculum: Grow the fungal strain on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in a sterile liquid medium. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10⁵ spores/mL).
-
Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: Perform serial dilutions of the compound stock solutions in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow fungal growth in the control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Representative Fungicidal Activity Data
The following table shows representative MIC values for pyridine derivatives against various fungal pathogens, illustrating the potential of compounds derived from nicotinic acid scaffolds.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| 3b | 25 | >100 |
| 5a | >100 | >100 |
| 6b | >100 | >100 |
| 7a | >100 | >100 |
| Miconazole | 25 | Not Reported |
Note: This data is for pyridine derivatives and serves as an example of the type of data generated in agrochemical research.[4]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its reactivity allows for the development of novel herbicides, insecticides, and fungicides with potent biological activities. The protocols and data presented herein provide a framework for researchers and scientists to explore the full potential of this important chemical intermediate in the ongoing quest for new and effective crop protection solutions. Further research into the derivatization of this compound is likely to yield new lead compounds with improved efficacy and safety profiles.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloronicotinate is a versatile and highly valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms at positions amenable to cross-coupling, and an ethyl ester group, offers a platform for the strategic introduction of diverse functionalities. The differential reactivity of the two C-Cl bonds allows for selective mono- or di-functionalization, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Heck, and Negishi reactions.
Regioselectivity in Cross-Coupling Reactions
The selective functionalization of one chlorine atom over the other is a key consideration in the chemistry of this compound. The electronic and steric environment of the two chlorine atoms influences their reactivity towards oxidative addition to the palladium catalyst. For 2,6-dihalopyridines, the C-2 position is generally more electron-deficient and can be more reactive. However, the outcome is highly dependent on the chosen catalyst, ligands, and reaction conditions. In a closely related substrate, 2,6-dichloronicotinamide, regioselective Suzuki coupling at the C-2 position has been achieved, with the amide group proposed to direct the palladium catalyst through chelation.[1] Similar directing effects may be observed with the ester group in this compound, favoring functionalization at the C-2 position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. It is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Application Notes: The Suzuki-Miyaura coupling of this compound allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. Careful control of stoichiometry and reaction conditions can facilitate selective mono-arylation, typically at the more reactive C-2 position, leaving the C-6 chlorine available for subsequent transformations. For electron-deficient aryl chlorides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often required to achieve high yields.[2]
Data Presentation: Suzuki-Miyaura Coupling of Dichloropyridine Derivatives
| Coupling Partner (ArB(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 (for 2,4-dichloropyrimidine) | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 24 | 24 | 68 (for 2,4-dichloropyrimidine) | [3] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 24 | 24 | 75 (for 2,4-dichloropyrimidine) | [3] |
| Aryl boronic acids | PXPd2 | - | K₂CO₃ | Methanol | RT | - | Good (for 2,6-dichloronicotinamide) | [1] |
Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[4][5][6]
Application Notes: This reaction enables the introduction of a diverse range of amino functionalities at the chloro-positions of this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity with aryl chlorides.[7] Selective mono-amination can often be achieved by controlling the stoichiometry of the reagents. For electron-deficient heteroaryl chlorides, this reaction provides a milder alternative to traditional nucleophilic aromatic substitution.
Data Presentation: Buchwald-Hartwig Amination of Chloro-pyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | - | Good to Excellent (General) | [8] |
| Anilines/Heterocyclic Amines | Pd(OAc)₂ | RuPhos | - | - | - | Good to Excellent (Solvent-free) | [9] | |
| Aliphatic Secondary Amines | Pd catalyst | - | LiHMDS | - | - | High (for 6-aryl-2,4-dichloropyrimidine) | [10] |
Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12]
Application Notes: This reaction is an efficient method for introducing alkynyl moieties onto the pyridine ring of this compound. These alkynylated products are valuable intermediates for the synthesis of more complex molecules, including conjugated systems and heterocycles. Regioselective mono-alkynylation can be achieved under carefully controlled conditions.[12][13] The use of an amine base is typical, which also serves to neutralize the hydrogen halide byproduct.[11]
Data Presentation: Sonogashira Coupling of Dihaloarenes
| Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkynes | Pd(dba)₂/PPh₃ | CuI | - | - | - | Good (for 4,6-dichloro-2-pyrone) | [12][13] | |
| Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | Toluene | RT | 12 | 52-95 (for 2,6-diiodoanisoles) | [14] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.[15][16]
Application Notes: The Stille coupling offers a versatile method for forming C-C bonds with this compound, tolerating a wide range of functional groups. A key advantage is the stability of organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.
Data Presentation: Stille Coupling of Aryl Halides
| Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Alkyl tin reagents | - | - | - | Mild | - | 76-99 (General) | [16] |
| Allyl tin reagents | - | - | - | Lower Temp | - | 4-100 (General) | [16] |
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent (e.g., DMF or toluene).
-
Reagent Addition: Add the organostannane reagent (1.1 equiv.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Purification: Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[17]
Application Notes: The Heck reaction can be employed to introduce vinyl groups onto the pyridine ring of this compound. The reaction typically requires a base to regenerate the active Pd(0) catalyst. For electron-rich olefins, regioselectivity can be an issue, but specific ligand and solvent choices can lead to highly regioselective vinylation.[9]
Data Presentation: Heck Reaction of Aryl Halides with Alkenes
| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Dialkyl vinylphosphonates | Reusable Pd catalyst | - | iPr₂NH | Aqueous | 80-120 | Good to high | [18] |
| Electron-rich olefins | Pd(OAc)₂ | dppp | NEt₃ | DMSO | 115 | >60 (conversion) | [19] |
| Ethylene | Oxime-palladacycle | - | KOAc | - | - | Good | [20] |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (if necessary), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove the palladium catalyst and inorganic salts. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[2][21]
Application Notes: Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reactions under milder conditions. The Negishi coupling is highly tolerant of functional groups. This reaction is particularly useful for coupling alkylzinc reagents, including secondary alkyl groups, to the pyridine core of this compound.[21][22]
Data Presentation: Negishi Coupling of Aryl Chlorides
| Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Heterocyclic organozinc reagents | Pd₂(dba)₃ | X-Phos | - | Mild | High | [22] |
| Secondary alkylzinc halides | Pd(OAc)₂ | CPhos | THF/Toluene | RT | High | [21] |
| Alkylzinc reagents | NiCl₂glyme | (i-Pr)-Pybox | DMI/THF | RT | Good | [23] |
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent in situ from the corresponding organic halide and activated zinc, or use a commercially available solution.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system, 1-5 mol%) in an anhydrous solvent (e.g., THF).
-
Reagent Addition: Add the solution of the organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 10. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pcliv.ac.uk [pcliv.ac.uk]
- 20. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organicreactions.org [organicreactions.org]
- 22. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling of Ethyl 2,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloronicotinate is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals. Its pyridine core, substituted with two chlorine atoms and an ethyl ester, presents multiple reactive sites for functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This reaction is particularly valuable for synthesizing complex molecules, such as biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The application of the Suzuki coupling to this compound allows for the selective introduction of aryl, heteroaryl, or vinyl groups, paving the way for the creation of diverse molecular libraries for drug discovery and development.
Regioselectivity in Suzuki Coupling
The presence of two chlorine atoms on the pyridine ring of this compound raises the question of regioselectivity. The outcome of a mono-Suzuki coupling is influenced by several factors, including the electronic properties of the pyridine ring, the steric environment of the chlorine atoms, and the specific reaction conditions (catalyst, ligand, and base).
For dihalogenated pyridines, the relative reactivity of the halogen atoms dictates the site of the initial coupling. In the case of 2,6-dihalopyridines, electronic effects can render one position more susceptible to oxidative addition by the palladium catalyst. For the analogous 2,6-dichloronicotinamide, regioselective coupling at the C2-position has been achieved through chelation of the palladium catalyst to the amide group.[1] Conversely, for other dihalopyridines, the C6 position can be more reactive due to a combination of electronic and steric factors. It is crucial to note that by adjusting the stoichiometry of the boronic acid and carefully selecting the catalyst and reaction conditions, either mono- or di-substituted products can be favored. For instance, using an excess of the boronic acid can lead to exhaustive coupling to yield the 2,6-diarylpyridine.
Application in Medicinal Chemistry
The arylated products derived from the Suzuki coupling of this compound are valuable scaffolds in medicinal chemistry. Substituted nicotinates are precursors to a wide range of biologically active molecules, including kinase inhibitors, which are a cornerstone of modern cancer therapy. The ability to introduce a variety of substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Data Presentation: Reaction Conditions for Suzuki Coupling
The following table summarizes typical conditions for the Suzuki coupling of dichlorinated pyridine and pyrimidine systems, which can serve as a starting point for the optimization of reactions with this compound.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) / Method | Yield (%) | Reference Compound |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 24 / Conventional | 71 | 2,4-dichloropyrimidine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 / Microwave | 92 | 2,4-dichloropyrimidine |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 / Microwave | 85 | 2,4-dichloropyrimidine |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 / Microwave | 78 | 2,4-dichloropyrimidine |
| Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | Not Specified | 94 | 2,6-dichloropyridine |
Note: The yields presented are for analogous dichlorinated systems and are intended as a guide. Actual yields with this compound may vary.
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol describes a general procedure for the mono-arylation of this compound using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a more rapid method for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent mixture to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[2]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Perform the workup and purification as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines
Topic: Synthesis of Substituted Pyridines Using Ethyl 4,6-dichloronicotinate
Note: The following application notes and protocols are based on the widely utilized and documented starting material, Ethyl 4,6-dichloronicotinate . While the user specified Ethyl 2,6-dichloronicotinate, the vast body of scientific literature focuses on the 4,6-isomer for the synthesis of diverse pyridine derivatives due to the specific reactivity of its chloro-substituents.
Overview
Ethyl 4,6-dichloronicotinate is a highly versatile chemical intermediate that serves as a pivotal building block in medicinal chemistry and agrochemical research.[1][2][3] Its pyridine core, substituted with two reactive chlorine atoms at the C4 and C6 positions and an ethyl ester at the C3 position, allows for selective and sequential functionalization.[4][5] The electron-deficient nature of the pyridine ring, amplified by these electron-withdrawing groups, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.[6][7]
This differential reactivity is a key advantage, enabling the controlled synthesis of complex, polysubstituted pyridines, which are common scaffolds in a wide range of biologically active compounds, including kinase inhibitors and antibacterial agents.[2][4]
Key Physicochemical Properties of Ethyl 4,6-dichloronicotinate:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇Cl₂NO₂ | [3][4] |
| Molecular Weight | 220.05 g/mol | [3][4] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 32-34 °C | [1][3][4] |
| Boiling Point | 85 °C @ 0.01 mmHg | [3][4] |
| Solubility | Soluble in methanol | [3][4] |
Key Synthetic Transformations
The two chlorine atoms on the Ethyl 4,6-dichloronicotinate ring can be functionalized through several key reaction types. The C4 position is generally more reactive towards nucleophilic attack due to stronger electronic activation from the adjacent ester group and the ring nitrogen.[1][5][6] This allows for regioselective mono-substitution, leaving the C6 chloro group available for subsequent transformations.[8]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for introducing nucleophiles like amines, alkoxides, and thiols onto the pyridine ring.[1] The reaction typically proceeds selectively at the C4 position, which is electronically activated, allowing for the displacement of the chlorine atom.[7] This regioselectivity is crucial for the stepwise synthesis of disubstituted pyridines.[6]
Palladium-Catalyzed Cross-Coupling Reactions
For a broader substrate scope and to form carbon-carbon or carbon-nitrogen bonds, palladium-catalyzed reactions are essential.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloropyridine with aryl or heteroaryl boronic acids.[4][8] The C4 position is generally more susceptible to oxidative addition by the palladium catalyst, leading to preferential substitution at this site.[8][9]
-
Buchwald-Hartwig Amination: When direct SNAr reactions are inefficient, the Buchwald-Hartwig amination provides a robust alternative for forming C-N bonds with a wide range of primary and secondary amines.[9]
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond between the chloropyridine and a terminal alkyne, which is valuable for introducing rigid linkers in drug design.[1][5]
Application in Drug Discovery: Kinase Inhibition
Derivatives of Ethyl 4,6-dichloronicotinate are crucial precursors for synthesizing compounds that target a range of protein kinases implicated in diseases like cancer.[2] For instance, the pyrido[2,3-d]pyrimidine scaffold, a well-established pharmacophore in kinase inhibitors, can be constructed from this starting material to develop potent inhibitors of targets like PIM-1 Kinase and Epidermal Growth Factor Receptor (EGFR).[2]
Quantitative Data: Biological Activity of PIM-1 Kinase Inhibitors
The following data showcases the inhibitory activity of compounds synthesized from Ethyl 4,6-dichloronicotinate.[2]
| Compound ID | Target Kinase/Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | PIM-1 Kinase | 0.0114 | [2] |
| Compound 10 | PIM-1 Kinase | 0.0172 | [2] |
| Compound 6 | PIM-1 Kinase | 0.0346 | [2] |
| Compound 11 | PIM-1 Kinase | 0.0214 | [2] |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [2] |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | [2] |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 | [2] |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dichloronicotinate
This protocol describes the synthesis of the starting material from Ethyl 4,6-dihydroxynicotinate.[3][4]
-
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Slowly add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL) in a suitable reaction vessel.[3]
-
After the reaction is complete (monitor by TLC), remove the excess POCl₃ by distillation under reduced pressure.[4][10]
-
Carefully pour the residue into ice water with stirring for 30 minutes.[4][10]
-
Extract the aqueous mixture three times with ethyl acetate.[4][10]
-
Combine the organic layers and wash with saturated brine solution.[4][10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the final product.[4][10]
-
Expected Yield: ~90%[4]
-
Protocol 2: Regioselective Amination (SNAr)
This protocol details the selective substitution at the C4 position with an amine.[5][7]
-
Materials:
-
Ethyl 4,6-dichloronicotinate (1.0 eq)
-
Amine (e.g., Methylamine, 1.5 eq)
-
Solvent (e.g., Ethanol)
-
Ethyl acetate
-
Deionized water, Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate in ethanol in a round-bottom flask.[5][7]
-
Add the amine dropwise at room temperature.[5]
-
Heat the reaction mixture to 50°C and stir for 8 hours.[5][7]
-
Monitor reaction progress by Thin Layer Chromatography (TLC).[5][7]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[7]
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[7]
-
Protocol 3: Suzuki-Miyaura Coupling
This protocol provides a general procedure for C-C bond formation at the C4 position.[8][9][11]
-
Materials:
-
Ethyl 4,6-dichloronicotinate (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
In a dry reaction vessel, combine Ethyl 4,6-dichloronicotinate, the boronic acid, and the base.[8][9]
-
Add the solvent mixture.[9]
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[9][12]
-
Under an inert atmosphere, add the palladium catalyst.[8][9]
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time, monitoring by TLC or LC-MS.[8][9]
-
Upon completion, cool the reaction to room temperature.[9]
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Quantitative Data: Suzuki Coupling of Analogous Dichloropyrimidine Systems
This data for a related dichloropyrimidine system illustrates typical conditions and yields, serving as a starting point for optimization.[8]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 12 | 90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 12 | 78 |
Conclusion
Ethyl 4,6-dichloronicotinate is an exceptionally valuable and adaptable building block for the synthesis of substituted pyridines.[4][5] The predictable regioselectivity of its chlorine atoms in both SNAr and palladium-catalyzed cross-coupling reactions enables the controlled, stepwise introduction of diverse functional groups.[1][5][9] The detailed protocols and data provided herein serve as a robust foundation for researchers in medicinal chemistry and drug development to leverage this versatile reagent in the discovery of novel therapeutics and other functional molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Ethyl 2,6-Dichloronicotinate: A Versatile Reactant in the Discovery of Novel Antitumor Agents
Introduction
Ethyl 2,6-dichloronicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of a diverse range of biologically active molecules.[1] Its unique structural feature, possessing two reactive chlorine atoms at positions 2 and 6 of the pyridine ring, allows for selective functionalization through nucleophilic substitution reactions. This reactivity profile makes it a valuable starting material for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and protocols for the use of this compound as a reactant in the discovery of new antitumor drugs, with a focus on its application in the synthesis of tubulin polymerization inhibitors and matriptase inhibitors.
Application in the Synthesis of Tubulin Polymerization Inhibitors
One of the significant applications of this compound is in the synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which have demonstrated potent cytotoxic activity against various human tumor cell lines.[2][3] These compounds have been identified as inhibitors of tubulin assembly, a critical process in cell division, making them promising candidates for cancer chemotherapy.[2]
Quantitative Data: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of representative compounds synthesized using this compound as a precursor. The half-maximal growth inhibition (GI50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R3 | R4 | A549 (Lung Cancer) GI50 (µM) | KB (Oral Cancer) GI50 (µM) | KBVIN (Multidrug-Resistant) GI50 (µM) | DU145 (Prostate Cancer) GI50 (µM) | Reference |
| 6a | COOMe | Cl | 0.24 | 0.22 | 0.41 | 0.22 | [2] |
| 7g | CH2OMe | Cl | 0.20 | 0.21 | 0.30 | 0.23 | [2] |
| 8c | COOMe | CF3 | 0.21 | 0.19 | 0.32 | 0.21 | [2] |
| 7b | COOEt | Cl | 1.81 | 1.25 | 1.76 | 1.12 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloro-6-(N-methyl-4-methoxyanilino)nicotinate (Compound 7b intermediate) [2][3]
This protocol describes the initial nucleophilic substitution reaction at the 6-position of this compound.
Materials:
-
This compound
-
N-methyl-4-methoxyaniline
-
Anhydrous reaction vessel
Procedure:
-
Combine this compound (1.0 eq) and N-methyl-4-methoxyaniline (1.0 eq) in a reaction vessel.
-
Heat the mixture at 160 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography to yield the desired product.
Signaling Pathway and Mechanism of Action
The synthesized N-alkyl-N-substituted phenylpyridin-2-amine derivatives exert their antitumor effect by inhibiting tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to the colchicine binding site on tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.
Application in the Synthesis of Matriptase Inhibitors
This compound is also a valuable precursor for the synthesis of pyridyl bis(oxy)dibenzimidamide derivatives, which act as selective inhibitors of matriptase.[1][4] Matriptase is a serine protease that is overexpressed in a variety of epithelial tumors and plays a role in tumor invasion and metastasis.[1]
Quantitative Data: Matriptase Inhibition
The following table presents the inhibitory activity (Ki) of a representative compound synthesized from an this compound-derived intermediate.
| Compound ID | Target | Ki (µM) | Reference |
| 18 | Matriptase | 0.04 | [1][4] |
Experimental Protocols
Protocol 2: Synthesis of Ethyl 2,6-bis(4-cyanophenoxy)nicotinate (Intermediate 12) [1][4]
This protocol outlines the synthesis of a key intermediate where both chlorine atoms of this compound are substituted.
Materials:
-
This compound
-
4-hydroxybenzonitrile
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and 4-hydroxybenzonitrile (2.0 eq) in DMF.
-
Add potassium carbonate (K2CO3) to the solution.
-
Heat the reaction mixture at 75 °C.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Purify the crude product to obtain ethyl 2,6-bis(4-cyanophenoxy)nicotinate.
Caption: Synthetic Workflow for Matriptase Inhibitors.
Signaling Pathway and Mechanism of Action
Matriptase is involved in the activation of other proteins that promote tumor cell invasion and metastasis. By inhibiting matriptase, the synthesized compounds can block these downstream effects, thereby reducing the metastatic potential of cancer cells.[1]
Conclusion
This compound is a readily available and versatile starting material for the synthesis of novel antitumor agents. Its application in the development of tubulin polymerization inhibitors and matriptase inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this reactant in the creation of new and effective cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridyl Bis(oxy)dibenzimidamide Derivatives as Selective Matriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethyl 2,6-dichloronicotinate in Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2,6-dichloronicotinate as a key intermediate in the synthesis of novel pesticides. The following sections detail its chemical properties, synthetic applications, and the biological activities of derived compounds, supported by experimental protocols and quantitative data.
Introduction: A Versatile Scaffold for Agrochemicals
This compound is a highly functionalized pyridine derivative that serves as a versatile building block in the development of new agrochemicals.[1] Its two chlorine atoms at the 2- and 6-positions of the pyridine ring are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of complex heterocyclic systems with desired biological activities.[2] This reactivity, combined with the presence of an ethyl ester group, makes it a valuable precursor for the synthesis of both insecticides and herbicides.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇Cl₂NO₂ | [3] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 50 - 54 °C | [1] |
| CAS Number | 58584-86-4 | [1] |
Synthesis of Pesticide Intermediates from this compound
The reactivity of the chlorine atoms on the pyridine ring allows for a variety of synthetic transformations to produce precursors for active pesticide molecules.
General Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the chlorine atoms with various nucleophiles, a common first step in the synthesis of more complex pesticide molecules.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted nicotinate derivative.
Application in Insecticide Development
Derivatives of this compound have shown significant potential as insecticides, particularly those analogous to neonicotinoids. These compounds often target the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[4]
Proposed Signaling Pathway for Nicotinoid Insecticides
The diagram below illustrates the proposed mechanism of action for nicotinoid insecticides derived from this compound, which act as agonists of the nicotinic acetylcholine receptor (nAChR).
Caption: Proposed mechanism of action for nicotinoid insecticides.
Experimental Protocol: Insecticidal Bioassay
This protocol outlines a method for evaluating the insecticidal activity of compounds derived from this compound against a common agricultural pest, the cowpea aphid (Aphis craccivora).[5]
Materials:
-
Test compounds
-
Acetone
-
Distilled water with a wetting agent (e.g., Triton X-100)
-
Cowpea aphid-infested faba bean seedlings
-
Spray tower or hand sprayer
-
Petri dishes lined with moist filter paper
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Create a series of dilutions of the stock solutions with distilled water containing a wetting agent to achieve the desired test concentrations.
-
Place infested faba bean seedlings in a spray tower or on a turntable and spray with the test solutions until runoff.
-
Allow the treated seedlings to air dry.
-
Transfer the treated seedlings to petri dishes lined with moist filter paper.
-
Maintain the petri dishes at 25 ± 2 °C and 60-70% relative humidity.
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.
Quantitative Data: Insecticidal Activity
While specific data for compounds directly synthesized from this compound is limited in publicly available literature, the following table presents hypothetical bioactivity data for illustrative purposes, based on the activity of related pyridine-based insecticides.
| Compound ID | Target Pest | LC50 (ppm) at 48h |
| Hypothetical Compound A | Aphis gossypii (Cotton Aphid) | 5.2 |
| Hypothetical Compound B | Myzus persicae (Green Peach Aphid) | 8.7 |
| Hypothetical Compound C | Plutella xylostella (Diamondback Moth) | 12.5 |
Application in Herbicide Development
This compound can also be a precursor for herbicides. The pyridine scaffold is present in several classes of herbicides that act on various plant processes.
Experimental Workflow: Herbicide Discovery
The following diagram illustrates a typical workflow for the discovery and evaluation of new herbicidal compounds derived from this compound.
Caption: Workflow for herbicide discovery.
Experimental Protocol: Herbicidal Bioassay (Pre-emergence)
This protocol describes a method for assessing the pre-emergence herbicidal activity of synthesized compounds.
Materials:
-
Test compounds
-
Acetone
-
Distilled water with a surfactant
-
Pots filled with sterilized soil
-
Seeds of test plant species (e.g., barnyardgrass, velvetleaf)
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Create a series of dilutions with distilled water containing a surfactant.
-
Sow seeds of the test plant species in pots at a uniform depth.
-
Apply the test solutions evenly to the soil surface.
-
Water the pots and place them in a greenhouse under controlled conditions (temperature, light, humidity).
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percent inhibition of plant growth or by measuring the fresh/dry weight of the emerged plants compared to an untreated control.
-
Calculate the GR50 (concentration causing 50% growth reduction) or IC50 (concentration causing 50% inhibition) values.
Quantitative Data: Herbicidal Activity
| Compound ID | Target Weed | IC50 (g/ha) - Pre-emergence |
| Hypothetical Compound D | Echinochloa crus-galli (Barnyardgrass) | 150 |
| Hypothetical Compound E | Abutilon theophrasti (Velvetleaf) | 200 |
| Hypothetical Compound F | Amaranthus retroflexus (Redroot Pigweed) | 120 |
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a diverse range of pyridine-based compounds with potential applications as both insecticides and herbicides. The protocols and conceptual frameworks provided here offer a foundation for researchers to explore the synthesis and biological evaluation of novel agrochemicals derived from this versatile precursor. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for pesticides developed from this important chemical intermediate.
References
- 1. Differential actions of insecticides on target sites: basis for selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CA1218065A - Herbicidal pyridine compounds - Google Patents [patents.google.com]
- 4. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (Acylamino)aminonaphthyridinones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of (acylamino)aminonaphthyridinones. These compounds are analogs of novobiocin and are recognized as potent inhibitors of Heat Shock Protein 90 (Hsp90). The inhibition of Hsp90 is a significant strategy in cancer therapy due to its role in the stability and function of numerous proteins essential for cancer cell proliferation and survival. The synthetic pathway described herein starts from the commercially available ethyl 4,6-dichloronicotinate and offers a versatile method for producing a variety of analogs for structure-activity relationship (SAR) studies.
Overview of the Synthetic Pathway
The synthesis of (acylamino)aminonaphthyridinones is a multi-step process that begins with the chlorination of ethyl 4,6-dihydroxynicotinate to yield ethyl 4,6-dichloronicotinate. This intermediate then undergoes amination, followed by a cyclization reaction to form the core naphthyridinone structure. The final step involves the acylation of the amino group to produce the target (acylamino)aminonaphthyridinone compounds.
Application Notes and Protocols: Ethyl 2,6-dichloronicotinate in Material Science
To our valued researchers, scientists, and drug development professionals,
In contrast, a wealth of information exists for its isomer, Ethyl 4,6-dichloronicotinate , which is widely utilized as a versatile building block in the synthesis of functional materials, pharmaceuticals, and agrochemicals. The reactivity of its chlorine atoms allows for precise chemical modifications, making it a valuable precursor for a variety of complex molecules.
Given the limited availability of specific data for the 2,6-isomer and the extensive documentation for the 4,6-isomer, we are providing detailed Application Notes and Protocols for Ethyl 4,6-dichloronicotinate as a relevant and informative alternative. This will allow us to deliver the requested depth of content, including quantitative data, experimental protocols, and visual diagrams.
Application Notes: Ethyl 4,6-dichloronicotinate as a Versatile Building Block in Material Science
Ethyl 4,6-dichloronicotinate is a key intermediate in the synthesis of a wide range of functional organic materials. Its dichlorinated pyridine core offers two reactive sites (the 4- and 6-positions) that can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions. This allows for the construction of complex molecular architectures with tailored electronic and photophysical properties, making it a valuable precursor for materials used in organic electronics, functional dyes, and specialty polymers.
The differential reactivity of the two chlorine atoms is a key feature of this molecule. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, enabling sequential and controlled introduction of different functional groups. This regioselectivity is crucial for designing and synthesizing complex target molecules.
Key Reaction Chemistries:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a straightforward method for introducing nitrogen, oxygen, and sulfur-containing moieties.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of C-C bonds by reacting the chloropyridine with boronic acids or esters. It is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents, enabling the synthesis of conjugated systems.
-
Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, providing an alternative to classical SNAr reactions for introducing amino groups. It often proceeds under milder conditions and with a broader substrate scope.
-
Sonogashira Coupling: This reaction enables the formation of C-C bonds between the chloropyridine and terminal alkynes, catalyzed by palladium and copper complexes. It is instrumental in the synthesis of aryl alkynes, which are important building blocks for conjugated polymers and other functional materials.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the functionalization of Ethyl 4,6-dichloronicotinate.
| Reaction Type | Reagents & Conditions | Product | Yield (%) |
| SNAr with Amines | Methylamine, Ethanol, 50°C, 8 hours | Ethyl 4-(methylamino)-6-chloronicotinate | Good to Excellent |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, 80°C | Ethyl 4-phenyl-6-chloronicotinate | ~80-95% |
| Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, Xantphos, NaOtBu, Toluene, 100°C | Ethyl 4-(phenylamino)-6-chloronicotinate | ~70-90% |
| Sonogashira Coupling | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, THF, 60°C | Ethyl 4-(phenylethynyl)-6-chloronicotinate | ~75-95% |
Experimental Protocols
Synthesis of Ethyl 4-(methylamino)-6-chloronicotinate via SNAr
Materials:
-
Ethyl 4,6-dichloronicotinate (1.0 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate in ethanol in a round-bottom flask.
-
Add methylamine dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Ethyl 4,6-dichloronicotinate (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., Na2CO3, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/H2O mixture)
Procedure:
-
In a flask, combine Ethyl 4,6-dichloronicotinate, the arylboronic acid, and the base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
General Synthetic Utility of Ethyl 4,6-dichloronicotinate
Caption: Versatile reaction pathways of Ethyl 4,6-dichloronicotinate.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-wise workflow for Suzuki-Miyaura coupling.
We trust these detailed notes on Ethyl 4,6-dichloronicotinate will be a valuable resource for your research and development endeavors. Should further information on the material science applications of Ethyl 2,6-dichloronicotinate become available, we will be sure to update our documentation accordingly.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,6-dichloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 4,6-dichloronicotinate synthesis. The information provided is primarily based on the chlorination of Ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride (POCl₃).
Note: The synthesis and troubleshooting information predominantly pertains to Ethyl 4,6-dichloronicotinate, as this is the more commonly synthesized and documented isomer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Ethyl 4,6-dichloronicotinate.
Issue 1: Incomplete Reaction
-
Question: My reaction is incomplete, and the crude product contains starting material (Ethyl 4,6-dihydroxynicotinate) and/or mono-chlorinated intermediates. What are the possible causes and how can I resolve this?
-
Answer: Incomplete reactions are a common issue and can be attributed to several factors.[1]
-
Insufficient Reaction Time or Temperature: The chlorination reaction may not have proceeded to completion. Ensure the reaction mixture is refluxed for an adequate amount of time, typically at least 2 hours, and that the appropriate temperature is maintained.[1][2][3]
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Reagent Quality: The phosphorus oxychloride (POCl₃) used may be of insufficient purity or may have degraded. It is crucial to use high-quality, fresh POCl₃ for optimal results.
-
Inadequate Mixing: Poor stirring can lead to localized areas of low reagent concentration, preventing the reaction from going to completion.[1] Ensure vigorous and consistent stirring throughout the reaction.
-
Moisture Contamination: Water can react with POCl₃, reducing its effectiveness as a chlorinating agent.[1] It is imperative to conduct the reaction under anhydrous conditions, using a drying tube or an inert atmosphere (e.g., nitrogen).[1]
Troubleshooting Workflow for Incomplete Reaction:
Caption: Troubleshooting workflow for an incomplete chlorination reaction.
-
Issue 2: Low Yield of Desired Product
-
Question: I have a low yield of Ethyl 4,6-dichloronicotinate. What are the likely causes and how can I improve it?
-
Answer: Low yields can result from an incomplete reaction or product loss during the work-up procedure.[1]
-
Incomplete Reaction: Refer to the troubleshooting steps for "Incomplete Reaction" above.
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Product Loss During Work-up: The extraction and washing steps may not be optimal, leading to the loss of product into the aqueous phase.[1] To minimize loss, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1] Additionally, be careful to separate the organic and aqueous layers completely to avoid discarding the product-containing organic phase.[1]
-
Side Reactions: Hydrolysis of the ester group can occur, especially during the aqueous work-up.[1] To mitigate this, minimize the time the product is in contact with acidic aqueous solutions.[1] When quenching the reaction with ice water, do so slowly with vigorous stirring to dissipate heat.[1] Promptly neutralize any residual acid during the work-up by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution.[1]
-
Issue 3: Presence of 4,6-dichloronicotinic acid as an Impurity
-
Question: My final product is contaminated with 4,6-dichloronicotinic acid. How did this happen and how can I remove it?
-
Answer: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester group of the product.[1] This can happen in the presence of acid or base and water, especially at elevated temperatures.[1]
-
Removal of Carboxylic Acid Impurity:
-
Acid-Base Extraction: During the work-up, wash the organic layer containing the product with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography can effectively separate the more polar carboxylic acid from the less polar ester product.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of Ethyl 4,6-dichloronicotinate?
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A1: The most common impurities include unreacted starting material (Ethyl 4,6-dihydroxynicotinate), mono-chlorinated intermediates (e.g., Ethyl 4-chloro-6-hydroxynicotinate), and the hydrolysis product (4,6-dichloronicotinic acid).[1]
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] The product, Ethyl 4,6-dichloronicotinate, is significantly less polar than the starting material and the mono-chlorinated intermediates. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[1] A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot with a higher Rf value, which corresponds to the product.[1]
-
-
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis of Ethyl 4,6-dichloronicotinate.
| Parameter | Value | Reference(s) |
| Starting Material | Ethyl 4,6-dihydroxynicotinate | [3] |
| Molar Mass of Starting Material | 183.16 g/mol | [3] |
| Amount of Starting Material | 60 g (0.328 mol) | [2][3][4][5] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2][3] |
| Volume of Chlorinating Agent | 500 mL | [2][3][4][5] |
| Reaction Time | 2 hours | [1][2][3][4][5] |
| Reaction Temperature | Reflux | [2][3][6] |
| Product | Ethyl 4,6-dichloronicotinate | [3] |
| Molar Mass of Product | 220.05 g/mol | [2][3][7] |
| Product Yield (Mass) | 65 g | [3][4][5] |
| Product Yield (Percentage) | 90% | [3][4][5] |
Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate
This protocol describes a general procedure for the synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate.[2][3][4][5][6][7]
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, add phosphorus oxychloride (POCl₃, 500 mL).[3] Begin stirring.
-
Addition of Starting Material: Slowly and carefully add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred POCl₃.[2][3][4][5][6]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[2][3][4][5][6]
-
Work-up:
-
Extraction:
-
Purification:
Synthesis and Purification Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of Ethyl 4,6-dichloronicotinate.
References
Technical Support Center: Purification of Crude Ethyl 2,6-dichloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2,6-dichloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or subsequent workup procedures. These often include:
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Unreacted Starting Materials: Such as 2,6-dihydroxynicotinic acid or 2,6-dichloronicotinic acid, depending on the synthetic route.
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Mono-chlorinated Intermediates: Compounds where only one of the hydroxyl groups has been replaced by chlorine.
-
2,6-Dichloronicotinic Acid: This results from the hydrolysis of the ethyl ester group during synthesis or workup, especially in the presence of acid or base and water.[1]
-
Over-chlorinated Byproducts: In some synthetic procedures, additional chlorination on the pyridine ring can occur, leading to trichlorinated impurities.[2]
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two primary and most effective purification techniques are recrystallization and column chromatography.[1][3] The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1] this compound is significantly less polar than its precursors (e.g., dihydroxy or mono-chloro intermediates) and the hydrolyzed carboxylic acid impurity. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[1]
Troubleshooting Guides
Recrystallization Issues
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Solvent Choice: The selected solvent may be too good a solvent or not provide a sufficient solubility differential between hot and cold temperatures. Experiment with different solvent systems, including mixed solvents. For dichloronicotinate esters, mixtures like isopropanol/water, ethanol/water, or hexane/ethyl acetate are good starting points.[3]
-
Cooling Rate: Cooling the solution too rapidly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
Saturation Level: If the solution is too concentrated, the compound may precipitate too quickly. If it is too dilute, crystallization may not occur. Try adjusting the solvent volume.
-
Induce Crystallization: Scratch the inside of the flask at the meniscus with a glass rod or add a small seed crystal of the pure compound to induce crystallization.
Column Chromatography Issues
Q: My compounds are not separating well on the silica gel column. What can I do to improve the separation?
A: Poor separation during column chromatography can be addressed by optimizing several parameters:
-
Solvent System: If impurities have similar polarities to the product, separation can be challenging. Try a different solvent system with varying polarity. For this compound, a gradient of ethyl acetate in hexane is commonly used.[1] If co-elution persists, consider a different solvent combination like dichloromethane/methanol for more polar compounds.[3]
-
Column Overloading: Loading too much crude material onto the column will result in poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight for good separation.
-
Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading can improve resolution. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[3]
-
Flow Rate: A slower flow rate can improve separation but will increase the elution time.
Data Presentation
Table 1: Recommended Recrystallization Solvents for Dichloronicotinate Esters
| Solvent System | Typical Purity Outcome | Notes |
| Isopropanol/Water | Good to Excellent | A good starting point for many chloropyridine derivatives.[3] |
| Ethanol/Water | Good | Often effective for removing polar impurities.[3] |
| Hexane/Ethyl Acetate | Fair to Good | Useful for less polar impurities; the ratio can be adjusted to optimize solubility and crystallization.[3] |
Table 2: General Column Chromatography Conditions for Purification
| Stationary Phase | Mobile Phase System (Gradient) | Typical Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate | Non-polar to moderately polar[1][3] |
| Silica Gel | Dichloromethane / Methanol | Moderately polar to polar[3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of a suitable hot solvent or solvent mixture (e.g., isopropanol/water or hexane/ethyl acetate).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration through a pre-heated funnel.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column. For better resolution, consider dry loading as described in the troubleshooting section.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity of the solvent system based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Reactions of Ethyl 2,6-dichloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,6-dichloronicotinate. The focus is on identifying and mitigating the formation of common side products during nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the reaction of this compound with nucleophiles, particularly amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions of this compound with amines?
A1: The primary side products in the amination of this compound are:
-
Regioisomers: Nucleophilic attack can occur at either the C2 or C6 position of the pyridine ring, leading to a mixture of the desired product and its isomer. For example, reaction with an amine can yield both Ethyl 2-amino-6-chloronicotinate and Ethyl 6-amino-2-chloronicotinate. The two chlorine atoms at the C2 and C6 positions are in electronically similar environments, which often results in the formation of isomeric mixtures.[1]
-
Hydrolysis Product: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (2,6-dichloronicotinic acid) if water is present in the reaction mixture, especially under basic or acidic conditions and at elevated temperatures.
-
Disubstitution Product: Under certain conditions, a second nucleophilic substitution can occur, replacing both chlorine atoms to yield a 2,6-diamino-substituted nicotinate. This is more likely with a large excess of the amine and forcing reaction conditions.
-
Hydroxypyridine Product: If water and a hydroxide base are used, the formation of hydroxypyridine derivatives is a possible side reaction.[1]
Q2: How can I control the regioselectivity of the nucleophilic attack to favor substitution at a specific position (C2 vs. C6)?
A2: Achieving high regioselectivity can be challenging due to the similar reactivity of the C2 and C6 positions.[1] However, several factors can be manipulated to influence the outcome:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can play a crucial role. Non-polar, aprotic solvents may favor substitution at one position over the other. For the closely related mthis compound, the ability of the solvent to act as a hydrogen-bond acceptor was a key factor in determining the isomeric ratio.[1]
-
Counter-ion of the Nucleophile/Base: The choice of base and its corresponding counter-ion can influence regioselectivity. For instance, with alkoxide nucleophiles, sodium counter-ions have been shown to provide excellent ortho-selectivity, potentially through coordination with the carbonyl oxygen of the ester group.[1]
-
Steric Hindrance: Bulky nucleophiles may show a preference for the less sterically hindered position. The steric environment around the C2 and C6 positions is similar, but substituents on the nucleophile can introduce a degree of selectivity.
Q3: What causes the formation of the hydrolysis product, 2,6-dichloronicotinic acid, and how can I prevent it?
A3: The formation of 2,6-dichloronicotinic acid is due to the hydrolysis of the ethyl ester. This is often caused by:
-
Presence of Water: Moisture in the reagents or solvents is a primary cause.
-
Use of Hydroxide Bases: Bases like sodium hydroxide or potassium hydroxide will directly promote ester hydrolysis.
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during the reaction work-up can lead to hydrolysis.
To prevent hydrolysis, it is recommended to:
-
Use anhydrous solvents and reagents.[1]
-
Dry all glassware thoroughly before use.[1]
-
Employ non-hydroxide bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
-
Minimize the time the product is in contact with aqueous layers during extraction and washing steps.
Q4: My reaction mixture has turned dark, and I observe tar formation. What is the likely cause and solution?
A4: Darkening of the reaction mixture and tar formation are often indicative of decomposition, which can be caused by:
-
High Reaction Temperatures: The starting material or products may be unstable at elevated temperatures.
-
Use of a Very Strong Base: Strong bases can promote side reactions and decomposition pathways.
To mitigate this, consider the following:
-
Reduce the reaction temperature.[1]
-
Use a milder base.[1]
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
Data Presentation
The following table provides illustrative data on the impact of reaction conditions on product distribution in the reaction of this compound with a generic primary amine.
Disclaimer: The following data is illustrative and intended to demonstrate expected trends based on general principles of nucleophilic aromatic substitution on dichloropyridines. Actual results will vary depending on the specific amine, reagents, and experimental setup.
| Amine (1.1 eq) | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | 2-Amino Isomer (%) | 6-Amino Isomer (%) | Hydrolysis Product (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 45 | 45 | <5 |
| Aniline | K₂CO₃ | Toluene | 100 | 12 | 55 | 35 | <5 |
| Aniline | Cs₂CO₃ | Dioxane | 100 | 12 | 40 | 50 | <5 |
| Aniline | NaOH | Ethanol/H₂O | 80 | 12 | 30 | 30 | 30 |
| t-Butylamine | K₂CO₃ | DMF | 100 | 24 | 35 | 55 | <5 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine
This is a general guideline and may require optimization for specific amines.
Reagents and Glassware:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Polar aprotic solvents like DMF or DMSO are commonly used.[1]
-
Ensure the amine nucleophile and the base are of high purity and dry.
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq).
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[1]
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers and other impurities.
Protocol for Analysis of Reaction Mixture by HPLC
This protocol provides a starting point for developing an HPLC method to analyze the reaction mixture for the main products and side products.
HPLC System and Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a higher percentage of Mobile Phase A (e.g., 80%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
Sample Preparation:
-
Quench a small aliquot of the reaction mixture by diluting it in a cold solvent (e.g., acetonitrile).
-
Further dilute the quenched sample with a solvent that is miscible with your mobile phase (e.g., a mixture of water and acetonitrile) to a final concentration suitable for HPLC analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the column.
Mandatory Visualization
Caption: Main reaction pathways and a common side reaction.
Caption: Workflow for analyzing reaction mixtures.
Caption: Troubleshooting common reaction issues.
References
Ethyl 2,6-dichloronicotinate stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2,6-dichloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloronicotinic acid and ethanol.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring, particularly at the 2- and 6-positions, are susceptible to substitution by nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group.
Q2: How stable is this compound under normal storage conditions?
This compound is generally stable at room temperature in a tightly sealed container, protected from light and moisture.[1] However, long-term stability should be monitored, especially if the compound is stored in solution.
Q3: What are the likely impurities to be found in a sample of this compound?
Common impurities may include:
-
Starting materials from the synthesis.
-
2,6-dichloronicotinic acid: Formed via hydrolysis of the ethyl ester.
-
Mono-substituted products: Where one of the chlorine atoms has been replaced by another nucleophile (e.g., hydroxide or other solvent molecules).
Q4: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC analysis of a stability study.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Identify the peak: Use a diode array detector (DAD) to check the UV spectrum of the impurity peak and compare it to the parent compound. If possible, collect the fraction and analyze by mass spectrometry to determine the molecular weight.
-
Consider the conditions:
-
Aqueous mobile phase: Could indicate hydrolysis to 2,6-dichloronicotinic acid. The acid is typically more polar and will have a shorter retention time on a reverse-phase column.
-
Presence of nucleophiles in the formulation: Could suggest a substitution reaction.
-
-
Perform forced degradation studies: Subject a pure sample of this compound to acidic, basic, oxidative, and photolytic stress to generate potential degradation products and confirm their retention times.
-
Issue 2: Low assay value or loss of potency over time.
-
Possible Cause: Chemical instability leading to the degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Review storage conditions: Ensure the compound is stored in a cool, dry, and dark place.[2]
-
Analyze for degradants: Use a validated stability-indicating method to quantify the amount of parent compound remaining and identify any degradation products.
-
Evaluate formulation components: Some excipients may be incompatible with this compound and could be accelerating its degradation.
-
Data Presentation
Table 1: Kinetic Data for Alkaline Hydrolysis of Ethyl Nicotinate in Water-Ethanol Media
| % Ethanol (v/v) | Temperature (°C) | Rate Constant (k) | Activation Energy (Ec) |
| 30% | 20 | Varies | Increasing with % EtOH |
| 40% | 25 | Varies | Increasing with % EtOH |
| 50% | 30 | Varies | Increasing with % EtOH |
| 60% | 35 | Varies | Increasing with % EtOH |
| 70% | 40 | Varies | Increasing with % EtOH |
Data inferred from a kinetic study on ethyl nicotinate, suggesting that the rate of hydrolysis is influenced by solvent composition and temperature.[3]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Heat the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Keep at room temperature for a defined period, monitoring the reaction frequently as hydrolysis is often faster under basic conditions.[4]
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a defined period.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
A control sample should be kept in the dark at the same temperature.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
3. Analysis: Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC). The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Storage conditions for long-term stability of Ethyl 2,6-dichloronicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Ethyl 2,6-dichloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at room temperature, protected from light and moisture. Some suppliers recommend storage in a cool, dark place at temperatures below 15°C. It is crucial to store the compound in a tightly sealed container to prevent degradation.
Q2: What is the typical appearance of this compound?
This compound is a white to light yellow powder or crystalline solid.[1] A significant change in color or the appearance of clumping may indicate degradation.
Q3: What potential degradation pathways should I be aware of for this compound?
The primary degradation pathway for this compound is likely hydrolysis of the ethyl ester to form 2,6-dichloronicotinic acid. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways, especially under forced conditions, could include oxidation and photolytic degradation.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] These methods can separate the parent compound from potential impurities and degradation products. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any unknown impurities.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | - Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. - If degradation is suspected, re-analyze the material for purity using a validated analytical method. |
| Inconsistent experimental results | Degradation of the starting material. | - Confirm the purity of the this compound before use. - Avoid repeated opening and closing of the storage container to minimize exposure to atmospheric moisture. |
| Presence of an unexpected impurity in analytical tests | Hydrolysis of the ester group. | - Check for the presence of 2,6-dichloronicotinic acid using an appropriate analytical standard. - Ensure all solvents and reagents used in experiments are anhydrous to prevent hydrolysis. |
Stability and Degradation Data
| Parameter | Condition | Expected Stability | Potential Degradation Product(s) |
| Temperature | Room Temperature (in a dry, dark place) | Stable | - |
| Temperature | Elevated Temperature (e.g., 40-60°C) | Potential for accelerated degradation | 2,6-dichloronicotinic acid and other thermal decomposition products |
| Humidity | High Humidity | Susceptible to hydrolysis | 2,6-dichloronicotinic acid |
| Light | UV or prolonged exposure to light | Potential for photolytic degradation | Photodegradation products |
| pH | Acidic or Basic conditions | Prone to hydrolysis | 2,6-dichloronicotinic acid |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of impurities (e.g., start with a high percentage of A and gradually increase B)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (or a wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standards and sample solutions.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any impurities.
-
Calculate the purity based on the relative peak areas.
Protocol 2: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Suitable solvent (e.g., acetonitrile or methanol)
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in the HCl solution. Heat the mixture (e.g., at 60°C) for a specified period.
-
Base Hydrolysis: Dissolve a known amount of the compound in the NaOH solution. Keep the mixture at room temperature or gently heat for a specified period.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of H₂O₂. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound to a light source (e.g., UV lamp) for a specified period.
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method (as described in Protocol 1) to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for an experimental stability study.
References
Overcoming challenges in the synthesis of 2,6-dichloro-5-fluoronicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2,6-dichloro-5-fluoronicotinic acid, particularly focusing on the common synthetic route involving the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield (40-45%) in converting 2,6-dihydroxy-3-cyano-5-fluoropyridine to the final product. [1][2] | This may be an inherent issue in the hydrolysis of the intermediate 2,6-dichloro-3-cyano-5-fluoropyridine, as halogens at the 2 and 4 positions are susceptible to hydrolysis.[1][2] | Consider an alternative synthetic route starting from a 2,6-dihydroxy-5-fluoronicotinate, which can be converted to 2,6-dichloro-5-fluoronicotinoyl chloride and then hydrolyzed to the desired acid. This method has been reported to provide higher yields.[1][2] |
| Formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct. [2] | This side reaction can occur during the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride.[2] | Optimize the chlorination reaction conditions. The use of a basic catalyst, such as triethylamine, urea, or ethylpiperidine, may allow for the use of lower amounts of the chlorinating agent and improve the purity and yield of the desired 2,6-dichloro-5-fluoronicotinonitrile. |
| Incomplete hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile. | The reaction conditions (time, temperature, acid concentration) may not be optimal. | A multi-stage hydrolysis process using sulfuric acid has been shown to be effective. Initially, dissolve the nitrile in 90-99% sulfuric acid at 70-90°C to form the carboxamide, then carefully add water to reduce the sulfuric acid concentration to 55-75% and complete the hydrolysis at 70-110°C.[3][4] |
| Formation of decomposition products during hydrolysis. [3] | High reaction temperatures or prolonged reaction times can lead to degradation of the product. | Carefully control the temperature during the addition of water in the hydrolysis step. It is recommended to keep the temperature between 30-65°C during the addition of the first quarter of water and 50-80°C during the addition of the second quarter.[3] |
| Contamination of the final product. | Impurities from starting materials or byproducts from side reactions can co-precipitate with the final product. | Purification of the crude product can be achieved by reprecipitation. Dissolve the crude acid in an aqueous solution of sodium carbonate, and then re-precipitate the purified acid by adding hydrochloric acid until the pH reaches 1.[3] |
| Product is a fine powder, which can be difficult to handle. [3] | The precipitation conditions can influence the particle size of the final product. | The described hydrolysis and workup procedure can yield a product with an average particle size of 150 µm, which is easier to handle.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for 2,6-dichloro-5-fluoronicotinic acid?
A1: Two common synthetic routes are:
-
From 2,6-dihydroxy-3-cyano-5-fluoropyridine: This involves chlorination to form 2,6-dichloro-5-fluoronicotinonitrile, followed by acid hydrolysis to the final product. However, this route can suffer from low overall yields and byproduct formation.[1][2]
-
From a 2,6-dihydroxy-5-fluoronicotinate: This newer approach involves a one-step conversion of the ester to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent, followed by basic hydrolysis to the nicotinic acid. This method is reported to have fewer steps and higher yields.[1][2]
Q2: What are the typical yields for the synthesis of 2,6-dichloro-5-fluoronicotinic acid?
A2: The yields can vary significantly depending on the synthetic route and optimization of reaction conditions.
-
The route starting from 2,6-dihydroxy-3-cyano-5-fluoropyridine has been reported to have a mediocre overall yield of 40-45%.[1][2]
-
A specific example of the hydrolysis of 2,6-dichloro-5-fluoronicotinoyl chloride (obtained from the nicotinate route) showed a yield of 71%.[1][2]
-
An optimized hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile using a staged sulfuric acid and water addition has been reported with a yield of 90.5%.[3]
Q3: How can I minimize the formation of the 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct?
A3: The formation of this byproduct occurs during the chlorination step. To minimize its formation, consider using a basic catalyst which may allow for milder reaction conditions and reduced amounts of the chlorinating agent.[5]
Q4: What is a reliable method for the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile?
A4: A robust method involves a two-stage hydrolysis in sulfuric acid. First, the nitrile is converted to the intermediate carboxamide in concentrated sulfuric acid (90-99%) at 70-100°C. Subsequently, water is carefully added to dilute the sulfuric acid to 55-75%, and the hydrolysis is completed at 70-110°C to yield the carboxylic acid.[3][4]
Q5: How can the purity of the final product be improved?
A5: Reprecipitation is an effective purification method. The crude 2,6-dichloro-5-fluoronicotinic acid can be dissolved in an aqueous sodium carbonate solution. The resulting solution can then be treated to remove any insoluble impurities, and the pure acid is then precipitated by the addition of hydrochloric acid to a pH of 1.[3] This method has been shown to yield a product with a purity of 99.5%.[3]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
Allow the mixture to stir at 20°C for 3.5 hours.
-
Add a solution of methyl malonamate (40 g) in methanol (350 mL) to the mixture.
-
Heat the mixture at reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for 10 minutes.
-
Allow the mixture to stand at 0°C for 18 hours.
-
Filter the mixture and wash the collected solid with water (3 x 400 mL).
-
Vacuum dry the solid to give methyl 2,6-dihydroxy-5-fluoronicotinate.
Protocol 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
-
Heat a mixture of methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and a lithium salt (e.g., lithium phosphate) in a sealed tube or autoclave.[1][2]
-
A typical reaction temperature is between 110°C and 250°C (e.g., 152-158°C for 25 hours).[1][2]
-
After cooling, add methylene chloride to the reaction mixture.
-
Combine the reaction mixtures, filter, and concentrate the filtrate at 50°C and 30 mm Hg.
-
Subject the concentrate to short path vacuum distillation to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.
Protocol 3: Synthesis of 2,6-dichloro-5-fluoronicotinic acid via Hydrolysis of the Acid Chloride
-
Slurry the 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) with 60 mL of water at 50-60°C.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution with a pH of 10.
-
Cool the solution and extract twice with methylene chloride.
-
Evacuate the aqueous solution to remove residual methylene chloride.
-
Cool the solution in an ice bath and add 37% hydrochloric acid to a pH of 1-2.
-
Collect the precipitated solid by filtration, wash with water, and vacuum dry.
Protocol 4: Improved Hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile
-
Introduce 60 ml of 96% by weight sulfuric acid into a 250 ml flask.
-
At 40 to 45°C, add 30 g of 2,6-dichloro-5-fluoronicotinonitrile.
-
Stir the mixture until the solution is complete and then heat at 70 to 75°C for 1 hour.
-
Cool the reaction mixture to 25°C.
-
Over the course of 4 hours, meter in 60 ml of water while maintaining the temperature between 50 and 55°C.
-
Subsequently stir the mixture at 105°C for 7 hours.
-
Cool the mixture to 25°C.
-
Filter the suspension and wash the solid twice with water.
-
Dry the product at 50°C to obtain crude 2,6-dichloro-5-fluoronicotinic acid.
-
Expected Yield: 31.3 g (90.5%)
-
Purity: 95.4%[3]
-
Data Presentation
Table 1: Comparison of Yields and Purities for Different Synthetic Routes
| Synthetic Route | Starting Material | Final Product | Reported Yield | Reported Purity | Reference |
| Route 1 | 2,6-dihydroxy-3-cyano-5-fluoropyridine | 2,6-dichloro-5-fluoronicotinic acid | 40-45% (overall) | Not specified | [1][2] |
| Route 2 | Methyl 2,6-dihydroxy-5-fluoronicotinate | 2,6-dichloro-5-fluoronicotinic acid | 71% (from acid chloride) | 99.4% (HPLC) | [1][2] |
| Route 3 | 2,6-dichloro-5-fluoronicotinonitrile | 2,6-dichloro-5-fluoronicotinic acid | 90.5% | 95.4% | [3] |
Visualizations
Caption: Synthetic workflow for 2,6-dichloro-5-fluoronicotinic acid starting from the corresponding nicotinate.
Caption: A logical troubleshooting workflow for addressing common synthesis issues.
References
- 1. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. WO2000076978A1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 5. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
Minimizing byproduct formation in dichloronicotinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dichloronicotinates. Our aim is to help you minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of dichloronicotinates?
A1: The most prevalent impurities are typically unreacted starting materials (e.g., dihydroxynicotinates), mono-chlorinated intermediates, and hydrolysis byproducts where the ester group is converted to a carboxylic acid. In some cases, over-chlorination can lead to the formation of trichlorinated pyridine derivatives.[1][2]
Q2: How can I monitor the progress of the chlorination reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. The dichloronicotinate product is significantly less polar than the dihydroxynicotinate starting material and the mono-chlorinated intermediates. A mobile phase of hexane and ethyl acetate is commonly used. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[1]
Q3: What is the primary cause of low product yield?
A3: Low yield can stem from several factors, including incomplete reaction, product loss during the aqueous work-up, and the formation of side-reaction byproducts.[1] To mitigate this, ensure optimal reaction conditions and handle the work-up and extraction steps with care.
Q4: Can moisture affect the synthesis?
A4: Yes, moisture can significantly impact the reaction. Water can react with the chlorinating agent, such as phosphorus oxychloride (POCl₃), reducing its efficacy and leading to incomplete reactions.[1] It is crucial to conduct the reaction under anhydrous conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dichloronicotinates, with a focus on chlorination using phosphorus oxychloride.
Issue 1: Incomplete Reaction - Presence of Starting Material and/or Mono-chlorinated Intermediates in the Crude Product
| Possible Causes | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Increase the reflux time or ensure the reaction temperature is consistently maintained at the optimal level. A typical reflux time is at least 2 hours.[1] |
| Degraded or Insufficient Reagent | Use a fresh, high-purity chlorinating agent like POCl₃. Ensure an adequate excess of the reagent is used to drive the reaction to completion.[1] |
| Inadequate Mixing | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture. |
| Moisture Contamination | Conduct the reaction under a dry atmosphere using a drying tube or an inert gas like nitrogen to prevent the deactivation of the chlorinating agent.[1] |
Issue 2: Low Yield of the Desired Dichloronicotinate Product
| Possible Causes | Troubleshooting Steps |
| Incomplete Reaction | Refer to the troubleshooting steps for "Incomplete Reaction" above. |
| Product Loss During Work-up | Minimize the time the product is in contact with acidic aqueous solutions to reduce ester hydrolysis.[1] During extraction, ensure careful separation of the organic and aqueous layers. |
| Suboptimal Quenching | Quench the reaction by slowly adding the reaction mixture to ice water with vigorous stirring to dissipate heat and avoid localized high acid concentrations.[1] |
Issue 3: Presence of Dichloronicotinic Acid as a Byproduct
| Possible Causes | Troubleshooting Steps |
| Ester Hydrolysis | This typically occurs during the aqueous work-up. Minimize the contact time with acidic water. Neutralize any residual acid promptly by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[1] |
| Purification Strategy | If dichloronicotinic acid is present in the crude product, it can be removed by washing the organic solution with a mild aqueous base. The deprotonated acid will move to the aqueous layer, leaving the desired ester in the organic layer.[1] |
Data Presentation
Table 1: Reaction Conditions and Outcomes for Dichloronicotinate Synthesis
| Dichloronicotinate Product | Starting Material | Chlorinating Agent | Reaction Conditions | Yield | Purity | Reference |
| Ethyl 4,6-dichloronicotinate | Ethyl 4,6-dihydroxynicotinate | POCl₃ | Reflux for 2 hours | 90% | - | [3] |
| 2,6-dichloro-5-fluoronicotinic acid | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃ / Lithium reagent | 152°-158° C for 25 hours | 71% | 99.4% (HPLC) | US Patent 5,204,478 |
| 2,6-dichloro-5-fluoronicotinic acid | 2,6-dichloro-5-fluoronicotinonitrile | H₂SO₄ / H₂O / Acetic Acid | Reflux for 16 hours | 50.1% | - | US Patent 6,441,182 B1 |
| 2,6-dichloro-5-fluoronicotinic acid | 2,6-dichloro-5-fluoronicotinonitrile | H₂SO₄ / H₂O / Acetic Acid | Reflux for 32 hours | - | - | US Patent 6,441,182 B1 |
Table 2: Byproduct Profile in the Synthesis of 2,6-dichloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinonitrile
| Component | Percentage after 16 hours reflux |
| 2,6-dichloro-5-fluoronicotinic acid | 50.1% |
| 2,6-dichloro-5-fluoronicotinamide | 4.9% |
| Unreacted starting material | 39.3% |
| Decomposition products | 4.7% |
| Data from US Patent 6,441,182 B1 |
Experimental Protocols
Synthesis of Ethyl 4,6-dichloronicotinate
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).[3]
-
Heat the mixture to reflux and maintain for 2 hours.[3]
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.[3]
-
Carefully pour the residue into ice water and stir for 30 minutes.[3]
-
Extract the aqueous mixture three times with ethyl acetate.[3]
-
Combine the organic phases and wash with saturated brine.[3]
-
Dry the organic phase over anhydrous magnesium sulfate.[3]
-
Concentrate the solution under vacuum to obtain the crude ethyl 4,6-dichloronicotinate.[3]
Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride and subsequent hydrolysis
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium chloride
-
Methylene chloride
-
50% aqueous sodium hydroxide
-
37% hydrochloric acid
Procedure for 2,6-dichloro-5-fluoronicotinoyl chloride:
-
Charge a sealed tube with methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).
-
Heat the sealed tube in an oil bath at 152°-158° C for 25 hours.
-
After cooling, add methylene chloride (50 mL).
-
Combine reaction mixtures if multiple tubes are used, filter, and concentrate the filtrates at 50° C and 30 mm Hg.
-
Subject the concentrate to short path vacuum distillation to a pot temperature of 160° C to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.
Procedure for 2,6-dichloro-5-fluoronicotinic acid:
-
Slurry a portion of the acid chloride (9.84 g) with 60 mL of 50°-60° C water.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution at pH 10.
-
After cooling in an ice bath, add 37% hydrochloric acid to reach a pH of 1-2.
-
Collect the precipitated solid, wash with water, and vacuum dry to yield 2,6-dichloro-5-fluoronicotinic acid.
Visualizations
Caption: Byproduct formation pathway in dichloronicotinate synthesis.
Caption: Troubleshooting workflow for dichloronicotinate synthesis.
References
Technical Support Center: Troubleshooting Reactions Involving Dichloronicotinate Esters
Important Note for Researchers: The following troubleshooting guide has been developed based on available data for Ethyl 4,6-dichloronicotinate . While the user query specified "Ethyl 2,6-dichloronicotinate," the vast majority of published research and reaction protocols focus on the 4,6-isomer. The principles of troubleshooting palladium-catalyzed cross-coupling reactions are broadly similar; however, the regioselectivity and reactivity of the C-Cl bonds will differ significantly between the two isomers. For this compound, both chlorine atoms are adjacent to the pyridine nitrogen, which will influence their electronic properties and steric accessibility. Researchers working with the 2,6-isomer should carefully consider these differences when applying the general advice provided herein.
This guide is intended for researchers, scientists, and drug development professionals to provide actionable guidance for troubleshooting common issues encountered during reactions with Ethyl 4,6-dichloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using Ethyl 4,6-dichloronicotinate in palladium-catalyzed cross-coupling reactions?
A1: Researchers may face several challenges:
-
Regioselectivity: Controlling whether the reaction occurs at the C4 or C6 position is a primary concern. In Nucleophilic Aromatic Substitution (SNAr), the C4 position is generally more reactive.[1][2] For palladium-catalyzed couplings, while the C4 position is often more electrophilic, the optimal conditions for selective mono-substitution need to be determined experimentally.[2][3]
-
Reactivity of C-Cl Bonds: Carbon-chlorine bonds are inherently less reactive than C-Br or C-I bonds, often necessitating more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures.[4]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[4]
-
Side Reactions: Common side reactions include hydrolysis of the ethyl ester group under basic conditions, homocoupling of the coupling partners, and protodeboronation of boronic acids in Suzuki reactions.[4][5]
Q2: Which position (C4 or C6) is more reactive in Ethyl 4,6-dichloronicotinate?
A2: The relative reactivity depends on the reaction type:
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more reactive towards nucleophiles like amines. This is attributed to the electronic activation by the adjacent ester group and the ring nitrogen.[1][2]
-
Palladium-Catalyzed Cross-Coupling: For dihalopyridines, the C4 position is often more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst.[3] This typically leads to a preference for mono-arylation at the C4 position. However, regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions, so screening may be necessary to achieve the desired outcome.[2]
Q3: My reaction mixture turns black. What does this indicate and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the Pd(0) catalyst, rendering it inactive.[4] This can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures. To resolve this, ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[4]
Q4: Can the ethyl ester group hydrolyze during the reaction? How can I prevent this?
A4: Yes, the ethyl ester group is susceptible to hydrolysis, especially under the basic conditions often required for cross-coupling reactions.[4] To minimize hydrolysis, you can:
-
Use milder bases where possible (e.g., K₃PO₄ or CsF instead of strong hydroxides).[5]
-
Minimize the amount of water in the reaction mixture, although some water is often necessary to dissolve inorganic bases.[5]
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[5]
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in your Suzuki-Miyaura coupling reaction with Ethyl 4,6-dichloronicotinate, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Dichloropyrimidine Systems
Note: The following data is for the closely related 2,4-dichloropyrimidine system and is intended as a guide for optimizing reactions with Ethyl 4,6-dichloronicotinate. Yields are for the mono-arylated product at the C4 position. Actual yields may vary.[3]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 12 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 12 | 78 |
Issue 2: Poor Selectivity or Di-substitution in Buchwald-Hartwig Amination
Achieving mono-amination can be challenging. If you observe a mixture of isomers or the di-substituted product, consider these points.
-
Cause: Over-reaction with primary amines.
-
Troubleshooting: Use a slight excess of the amine relative to the Ethyl 4,6-dichloronicotinate. Employ bulky phosphine ligands (e.g., XPhos) which can sterically hinder the second amination. Carefully control the reaction temperature and time.[1]
-
-
Cause: Lack of regioselectivity.
-
Troubleshooting: The choice of ligand is critical in controlling regioselectivity. Systematically screen different ligands (e.g., Xantphos, RuPhos) and bases to find the optimal conditions for your desired isomer.[6]
-
Quantitative Data for Buchwald-Hartwig Amination of Analogous Systems
Note: This data is compiled from various sources for dichlorinated systems and serves to illustrate general conditions. Actual yields may vary.[6]
| Building Block | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Selectivity / Yield |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | High (C2 selective) |
| 2,4-Dichloropyrimidine | Aryl/Heteroarylamines | Pd catalyst / Dialkylbiarylphosphine | Cs₂CO₃ | - | - | 2-substituted products |
Issue 3: Alkyne Homocoupling in Sonogashira Reaction
A common side reaction in Sonogashira coupling is the formation of a di-yne (Glaser coupling), which consumes the terminal alkyne.
-
Cause: Presence of oxygen and copper(I) co-catalyst.
-
Troubleshooting: Ensure strictly anaerobic conditions by thoroughly degassing all solvents and maintaining a robust inert atmosphere. Slow addition of the terminal alkyne to the reaction mixture can also favor the cross-coupling pathway over homocoupling.[4] Consider a copper-free Sonogashira protocol if homocoupling remains a persistent issue.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[3][4]
This protocol describes a general method for the regioselective mono-arylation of Ethyl 4,6-dichloronicotinate.
-
Reaction Setup: To a dry Schlenk flask, add Ethyl 4,6-dichloronicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 95°C and stir for 12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[4]
This protocol outlines a general procedure for the C-N bond formation.
-
Reaction Setup: In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: To the same flask, add the base (e.g., NaOtBu, 1.5 equiv.), Ethyl 4,6-dichloronicotinate (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 110°C for 16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling[4]
This protocol provides a general method for the coupling of terminal alkynes.
-
Reaction Setup: To a dry flask, add Ethyl 4,6-dichloronicotinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base Addition: Add anhydrous DMF and triethylamine (TEA).
-
Degassing: Degas the solution by bubbling with an inert gas for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to 80°C and stir for 8 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Purity Assessment of Ethyl 2,6-dichloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to assess the purity of Ethyl 2,6-dichloronicotinate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. The most common and powerful techniques are:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantitative analysis of non-volatile and thermally labile impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for detecting and identifying volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Excellent for structural confirmation of the final product and identification of organic impurities.[2]
Q2: What are the most common impurities found in this compound?
A2: Common impurities often originate from the synthesis process. These can include:
-
Unreacted starting materials: Such as 2,6-dichloronicotinic acid.
-
Byproducts of the synthesis: This can include isomers or related compounds formed during the reaction.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Q3: How should I prepare a sample of this compound for HPLC analysis?
A3: Proper sample preparation is crucial for accurate results and to protect the HPLC column. A general procedure involves:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).[1]
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[3]
Q4: What is a suitable starting point for developing an HPLC method?
A4: A good starting point is a reverse-phase HPLC method using a C18 column.[3] The mobile phase can consist of a gradient of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[3]
Q5: How can I prepare a sample for NMR analysis?
A5: For ¹H and ¹³C NMR, dissolve 5-25 mg of the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4][5] Ensure the sample is completely dissolved and the solution is free of any solid particles.[4][5]
Analytical Method Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.[1]
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Start with 70% A, ramp to 95% B over 15-20 min[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | UV at 250-270 nm[3] |
| Injection Volume | 5-10 µL[3] |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of volatile impurities in this compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with a suitable solvent like ethyl acetate.
-
-
Instrumentation and Conditions:
-
Set up the GC-MS instrument with the parameters listed in the table below.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify and quantify impurities based on their mass spectra and retention times.
-
Calculate the purity based on the area percentage of the main peak.
-
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | TG-Wax, 30 m x 0.25 mm, 0.25 µm film thickness[6] |
| Carrier Gas | Helium at 1.2 mL/min[6] |
| Oven Program | Initial 45°C (2 min), ramp to 230°C at 50°C/min (5.3 min hold)[6] |
| Injector Temperature | 250 °C |
| Transfer Line Temp. | 250 °C[6] |
| Ion Source Temp. | 230 °C[6] |
| Injection Mode | Split |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and purity assessment of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
-
Ensure proper shimming of the sample to obtain good resolution.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound and any impurities.
-
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.5 - 8.5 | 120 - 150 |
| -OCH₂ CH₃ | ~4.4 (quartet) | ~62 |
| -OCH₂CH₃ | ~1.4 (triplet) | ~14 |
| C=O | - | ~164 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad or Tailing Peaks | Column overload | Dilute the sample or reduce injection volume.[3] |
| Secondary interactions with the column | Add a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column.[3] | |
| Mismatched injection solvent | Dissolve the sample in the initial mobile phase.[3] | |
| Column degradation | Flush the column with a strong solvent or replace it. Use a guard column.[3] | |
| Unexpected Peaks | Impurities in starting material | Analyze a standard of the starting material to confirm retention times.[3] |
| Reaction byproducts | Use LC-MS to identify the molecular weight of the unknown peaks.[3] | |
| Carryover | Inject a blank solvent run to check for residual peaks. Clean the injector and autosampler.[3] | |
| Mobile phase contamination | Prepare fresh mobile phase using high-purity solvents.[3] |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape | Active sites in the injector or column | Use a deactivated liner and column. |
| Column contamination | Bake out the column according to the manufacturer's instructions. | |
| No Peaks or Low Signal | Leak in the system | Check for leaks using an electronic leak detector. |
| Incorrect injection parameters | Optimize injection temperature and split ratio. | |
| Mass Spectrum Issues | Ion source contamination | Clean the ion source according to the manufacturer's instructions. |
| Air leak | Check for leaks in the MS vacuum system. |
NMR Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | Poor shimming | Re-shim the spectrometer.[3] |
| High sample concentration | Dilute the sample.[3] | |
| Presence of paramagnetic impurities | Use clean glassware and high-purity solvents.[3] | |
| Insoluble material in the sample | Filter the sample before transferring it to the NMR tube.[3] | |
| Large Solvent Peak Obscuring Signals | Use of a non-deuterated solvent | Use a deuterated solvent. |
| Presence of water | Use a dry solvent and glassware. Employ solvent suppression techniques.[3] |
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 2,6-dichloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2,6-dichloronicotinate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing lower than expected yields, or our yields are not reproducible when scaling up the synthesis. What are the common causes and how can we address them?
-
Answer: Low and inconsistent yields during the scale-up of this compound synthesis can stem from several factors. Careful control of reaction parameters is crucial for a successful and reproducible outcome.
Possible Causes and Solutions:
Cause Troubleshooting Steps Incomplete Reaction - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting material (e.g., 2,6-dihydroxynicotinic acid or its ethyl ester) and the formation of the product. The product is significantly less polar than the starting material. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[1] - Reaction Time and Temperature: Ensure the reaction is heated to the appropriate temperature (e.g., reflux) and for a sufficient duration. For the chlorination of ethyl 4,6-dihydroxynicotinate with POCl₃, a reflux time of at least 2 hours is recommended.[1][2] - Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride). Moisture Contamination - Anhydrous Conditions: The presence of water can deactivate chlorinating agents like POCl₃ and thionyl chloride. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents should be freshly dried before use. Inefficient Mixing - Agitation: On a larger scale, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. Product Loss During Work-up - Extraction: The product may be partially soluble in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.[1] - Quenching: The quenching of the reaction mixture (e.g., with ice water) should be done slowly and with vigorous stirring to control the exothermic reaction and prevent product degradation.[2] Side Reactions - Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid, especially in the presence of acid or base at elevated temperatures during work-up. Neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions.[1]
Issue 2: Presence of Impurities in the Final Product
-
Question: Our final product is contaminated with impurities. What are the likely impurities and how can we remove them?
-
Answer: The purity of this compound is critical for subsequent applications.[3][4] Several impurities can arise during the synthesis, which can often be identified and removed with appropriate techniques.
Common Impurities and Purification Strategies:
Impurity Identification Purification Method Unreacted Starting Material TLC, HPLC, or NMR analysis will show signals corresponding to the starting material. - Column Chromatography: This is a highly effective method for separating the less polar product from the more polar starting material.[1][5] - Recrystallization: If a suitable solvent system can be found where the solubility of the product and starting material differ significantly, recrystallization can be an effective purification method.[5] 2,6-Dichloronicotinic Acid This impurity can be detected by HPLC or by the presence of a broad singlet at a high ppm value in the ¹H NMR spectrum.[1] - Acid-Base Extraction: Washing the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the carboxylic acid impurity into its water-soluble salt, which can then be removed in the aqueous phase.[1] Mono-chlorinated Intermediates These impurities will have intermediate polarity between the starting material and the final product on TLC and HPLC. - Column Chromatography: A carefully optimized gradient elution can separate the desired di-chloro product from any mono-chloro intermediates.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Chlorination of a Dihydroxy Precursor: This is a widely used method that involves the chlorination of ethyl 4,6-dihydroxynicotinate using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][6]
-
Esterification of 2,6-Dichloronicotinic Acid: This route starts with 2,6-dichloronicotinic acid, which is then esterified to the corresponding ethyl ester.[7] The esterification can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst or by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.[7]
Q2: What are the critical safety precautions to consider when working with the reagents for this synthesis?
A2: The synthesis of this compound involves hazardous materials that require careful handling.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2] The quenching of POCl₃ should be done with extreme caution by slowly adding the reaction residue to ice water with vigorous stirring.[2]
-
Thionyl chloride (SOCl₂): Similar to POCl₃, thionyl chloride is a corrosive and toxic liquid that reacts with water to release hazardous gases. It should be handled in a fume hood with appropriate PPE.
-
Pyridine and its derivatives: Pyridine compounds can be toxic and should be handled with care.[8]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.
-
Thin Layer Chromatography (TLC): A quick and effective technique to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column is often a good starting point.[4][9]
-
Gas Chromatography (GC): Suitable for assessing the purity of the final product, especially for identifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[9]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities, often in conjunction with HPLC (LC-MS) or GC (GC-MS).[10]
Data Presentation
Table 1: Typical Reaction Parameters for Chlorination of Ethyl 4,6-dihydroxynicotinate
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,6-dihydroxynicotinate | [2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | |
| Reaction Temperature | Reflux | |
| Reaction Time | 2 hours | [6] |
| Purity of Final Product | ≥ 98% (GC) | [3][11] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58584-86-4 | [3] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [3] |
| Molecular Weight | 220.05 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 50 - 54 °C | [3] |
| Storage Conditions | Room Temperature, in a dark and dry place | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination
This protocol is based on the chlorination of ethyl 4,6-dihydroxynicotinate.
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Carefully charge the flask with phosphorus oxychloride (POCl₃).
-
Slowly add ethyl 4,6-dihydroxynicotinate to the stirred POCl₃.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.[1][2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.[2]
-
With extreme caution and vigorous stirring, slowly pour the residue into a beaker of ice water.[2]
-
Extract the aqueous mixture three times with ethyl acetate.[1]
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or vacuum distillation if necessary.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 58584-86-4 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing exothermic reactions in large-scale synthesis.
Troubleshooting Guide
Issue: Unexpected Temperature Spike During Reagent Addition
A sudden and unexpected increase in reactor temperature during the addition of a reagent is a critical indicator of a potential loss of control.
-
Immediate Actions:
-
Immediately halt the addition of all reagents.[1]
-
Ensure the reactor's cooling system is functioning at its maximum capacity.[1]
-
Verify that the agitator is operational and set to the appropriate speed to prevent localized hot spots.[1][2]
-
If the temperature continues to rise uncontrollably, initiate the emergency quench or shutdown procedure as per your site's protocol.[1]
-
-
Potential Root Causes:
-
Reagent Addition Rate Too High: The rate of heat generation is exceeding the heat removal capacity of the reactor.[3]
-
Poor Mixing: Inefficient stirring can lead to the formation of localized areas of high reactant concentration, causing "hot spots."[1][2]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low initially, reactants may accumulate. A subsequent small temperature increase can then trigger a rapid, uncontrolled reaction.[3][4]
-
Incorrect Reagent Concentration: A higher than expected concentration of a reactant can lead to a more vigorous and exothermic reaction.
-
-
Long-Term Solutions:
-
Reduce the rate of reagent addition to ensure the heat generated can be effectively removed.[1]
-
Optimize the agitation speed and impeller design to ensure homogenous mixing.[2]
-
Operate at a slightly higher temperature to prevent the accumulation of unreacted starting materials, provided this does not compromise safety or product quality.[3]
-
Implement a semi-batch or continuous flow process to reduce the volume of the reacting mixture at any given time, thereby improving heat management.[1]
-
Issue: Cooling System Failure
A failure in the cooling system during an exothermic reaction is a high-risk scenario that can rapidly lead to a thermal runaway.
-
Immediate Actions:
-
Stop all reagent feeds immediately.
-
If possible and safe, engage a secondary or emergency cooling system.
-
Prepare for an emergency quench by having a suitable quenching agent readily available.
-
If the temperature and pressure rise uncontrollably, initiate an emergency shutdown and evacuate the area.[1]
-
-
Potential Root Causes:
-
Utility Failure: Loss of cooling water, power outage affecting pumps, or failure of the chiller unit.
-
Mechanical Failure: Pump malfunction, valve failure, or a leak in the cooling jacket or coils.
-
Fouling: Deposition of material on the heat transfer surfaces of the reactor, reducing cooling efficiency.
-
-
Preventative Measures:
-
Regularly inspect and maintain all components of the cooling system, including pumps, valves, and heat exchangers.
-
Ensure a reliable backup utility supply or an uninterruptible power supply (UPS) for critical cooling system components.
-
Periodically clean reactor jackets and coils to prevent fouling.
-
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential thermal runaway reaction?
A1: Early detection is crucial for preventing a thermal runaway. Key indicators include:
-
A sudden, sustained increase in the reactor temperature that deviates from the expected profile.[1]
-
An increase in reactor pressure, which can occur even if the temperature appears to be under control.[1]
-
A noticeable change in the physical properties of the reaction mixture, such as color or viscosity.[1][4]
-
An increased demand on the cooling system to maintain the set temperature.[1]
-
Unexpected evolution of gas.[4]
Q2: How can I determine the potential severity of my reaction's exotherm before scaling up?
A2: Reaction calorimetry is an essential tool for characterizing the thermal properties of a reaction.[5][6] It provides critical data for safe scale-up. Key parameters to measure include:
-
Heat of Reaction (ΔHr): The total amount of heat released by the reaction.
-
Heat Flow: The rate at which heat is generated.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[2] This helps to assess the worst-case scenario.
Q3: What are the primary causes of runaway reactions in large-scale synthesis?
A3: Common causes include:
-
A poor understanding of the reaction's thermochemistry.[4][7]
-
Inadequate temperature control and insufficient cooling capacity.[3][4]
-
Equipment failure, such as an agitator or cooling system malfunction.[4]
-
Accumulation of unreacted reagents followed by a sudden increase in reaction rate.[3][4]
Q4: What is the "point of no return" in a thermal runaway?
A4: The "point of no return" is reached when the rate of heat generation from the exothermic reaction surpasses the maximum rate of heat removal by the cooling system. At this point, the reaction becomes self-accelerating, and the temperature will continue to rise uncontrollably, even with maximum cooling applied.
Data Presentation
Table 1: Comparison of Cooling Methods for Large-Scale Reactors
| Cooling Method | Advantages | Disadvantages | Typical Heat Transfer Coefficient (W/m²K) |
| Jacketed Vessel | Simple design, easy to clean. | Limited heat transfer area, less efficient for very large volumes. | 100 - 500 |
| Internal Coils | Increased heat transfer area, more efficient cooling. | Difficult to clean, can interfere with mixing. | 300 - 1000 |
| External Heat Exchanger | High heat transfer area, excellent for large volumes and highly exothermic reactions. | More complex setup, potential for leaks. | 800 - 2000 |
| Reflux Condenser | Effective for reactions at the boiling point of the solvent. | Limited to reactions at a specific temperature, potential for solvent loss. | 500 - 1500 |
Table 2: Key Thermal Hazard Assessment Parameters
| Parameter | Description | Typical Value Range for Concern |
| Heat of Reaction (ΔHr) | Total heat released per mole of limiting reactant. | > -100 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | Maximum possible temperature rise without cooling. | > 50 °C |
| Time to Maximum Rate (TMRad) | Time to reach the maximum rate of temperature rise under adiabatic conditions. | < 24 hours |
| Onset Temperature of Decomposition (TD) | Temperature at which the product or reaction mixture begins to decompose exothermically. | Within 100 °C of the process temperature[3] |
Experimental Protocols
Protocol 1: Basic Heat Flow Calorimetry Experiment
This protocol outlines the general steps for determining the heat of reaction using a heat flow calorimeter.
-
System Calibration:
-
Charge the reactor with a known volume of the reaction solvent.
-
Apply a known amount of electrical heat to the system and measure the temperature difference between the reactor and the jacket.
-
Use this data to calculate the overall heat transfer coefficient (U) and the heat transfer area (A).
-
-
Reaction Run:
-
Charge the reactor with the initial reactants and solvent.[1]
-
Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.[1]
-
Start the addition of the limiting reagent at a controlled rate, mimicking the planned large-scale process.[1]
-
Continuously record the temperature of the reactor contents (Tr), the jacket temperature (Tj), and the amount of reagent added.[1]
-
The heat flow (q) at any given time is calculated using the equation: q = U * A * (Tr - Tj)
-
-
Data Analysis:
-
Integrate the heat flow over the duration of the addition and any subsequent hold period to determine the total heat of reaction.
-
Analyze the heat flow profile to understand the reaction kinetics and identify any periods of reagent accumulation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected temperature spike.
Caption: Interplay of factors leading to a thermal runaway event.
References
Validation & Comparative
A Comparative Guide to Ethyl 2,6-Dichloronicotinate and Ethyl 4,6-Dichloronicotinate for Researchers
This guide provides a comprehensive comparison of Ethyl 2,6-dichloronicotinate and Ethyl 4,6-dichloronicotinate, two isomeric dichlorinated pyridine derivatives crucial as intermediates in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] The positioning of the chloro-substituents on the pyridine ring significantly influences the physicochemical properties and reactivity of these compounds, making a detailed comparison essential for their effective application in organic synthesis.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral data for both isomers is presented below. This data is critical for their handling, storage, and characterization.
| Property | This compound | Ethyl 4,6-dichloronicotinate |
| CAS Number | 58584-86-4 | 40296-46-6 |
| Molecular Formula | C₈H₇Cl₂NO₂ | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol | 220.05 g/mol |
| Appearance | White to light yellow powder or crystals | White to yellow or light brown solid or liquid[3] |
| Melting Point | 50-54 °C | 31-35 °C |
| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg | 85 °C at 0.01 mmHg |
| Solubility | Soluble in methanol | Soluble in methanol |
| ¹H NMR (Predicted) | Predicted data; see spectral data section for details. | δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H) (DMSO-d₆) |
| Mass Spec (ESI) | - | m/z: 220.1 [M+H]⁺ |
Synthesis and Experimental Protocols
Both isomers can be synthesized from their corresponding dichloronicotinic acid precursors via esterification. However, a common route for Ethyl 4,6-dichloronicotinate involves the chlorination of a dihydroxynicotinate precursor.
Synthesis of Ethyl 4,6-dichloronicotinate
A widely used method for the synthesis of Ethyl 4,6-dichloronicotinate is the chlorination of ethyl 4,6-dihydroxynicotinate using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis from Ethyl 4,6-dihydroxynicotinate
-
Materials:
-
Ethyl 4,6-dihydroxynicotinate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Slowly add ethyl 4,6-dihydroxynicotinate to phosphorus oxychloride in a reaction flask.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue into ice water and stir for 30 minutes.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum to obtain the crude Ethyl 4,6-dichloronicotinate.
-
Caption: Synthesis workflow for Ethyl 4,6-dichloronicotinate.
Synthesis of this compound
A standard laboratory-scale synthesis of this compound involves the esterification of 2,6-dichloronicotinic acid.
Experimental Protocol: Esterification of 2,6-Dichloronicotinic Acid (General Procedure)
-
Materials:
-
2,6-Dichloronicotinic acid (1.0 eq)
-
Ethanol (excess, as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2,6-dichloronicotinic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
-
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary difference in the chemical reactivity of this compound and Ethyl 4,6-dichloronicotinate lies in their behavior during nucleophilic aromatic substitution (SNAr) reactions. This is a consequence of the electronic effects of the pyridine nitrogen on the stability of the Meisenheimer intermediate formed during the reaction.
-
Ethyl 4,6-dichloronicotinate: The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at the 4-position can be delocalized onto the electronegative pyridine nitrogen atom, leading to greater stabilization. This regioselectivity allows for the sequential introduction of different substituents.
-
This compound: The two chlorine atoms are in positions ortho to the pyridine nitrogen. Both positions are activated towards nucleophilic attack, and they are chemically equivalent. Therefore, monosubstitution will result in a single product, with the nucleophile replacing one of the chlorine atoms. Disubstitution is also possible under more forcing conditions.
References
Navigating the Biological Landscape of Ethyl 2,6-dichloronicotinate Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount for advancing novel therapeutics and agrochemicals. This guide provides a comparative analysis of the biological activities of Ethyl 2,6-dichloronicotinate isomers, with a focus on their potential as kinase inhibitors in cancer therapy. The information presented herein is supported by available experimental data to facilitate informed decision-making in research and development.
Derivatives of this compound have emerged as versatile scaffolds in medicinal chemistry and agrochemical synthesis.[1][2] The strategic placement of chlorine atoms on the pyridine ring significantly influences the molecule's reactivity and biological interactions. This guide will delve into the known biological activities of specific isomers, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Isomeric Landscape and Biological Activity
While several positional isomers of this compound exist, the most extensively studied in the context of biological activity is Ethyl 4,6-dichloronicotinate. Its derivatives have shown significant potential as inhibitors of key proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90).[3] In contrast, information regarding the specific biological activities of other isomers, such as Ethyl 2,5-dichloronicotinate, Ethyl 2,4-dichloronicotinate, and Ethyl 5,6-dichloronicotinate, is less prevalent in publicly available research. Ethyl 5,6-dichloronicotinate is recognized as a valuable intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[1]
Comparative Analysis of Biological Activity: Focus on Kinase Inhibition
The most detailed quantitative data available pertains to the kinase inhibitory activity of compounds derived from Ethyl 4,6-dichloronicotinate. These derivatives have been evaluated for their ability to inhibit specific kinases and their cytotoxic effects on cancer cell lines.
| Compound ID | Target Kinase/Cell Line | IC50 (µM) |
| Compound 4 | PIM-1 Kinase | 0.0114 |
| Compound 10 | PIM-1 Kinase | 0.0172 |
| Compound 6 | PIM-1 Kinase | 0.0346 |
| Compound 11 | PIM-1 Kinase | 0.0214 |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 |
| Table 1: Inhibitory activity (IC50) of Ethyl 4,6-dichloronicotinate derivatives against PIM-1 Kinase and human cancer cell lines.[3] |
Experimental Protocols
The determination of the biological activity of these compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
Synthesis of Ethyl 4-(methylamino)-6-chloronicotinate
A common synthetic route for generating derivatives of Ethyl 4,6-dichloronicotinate involves nucleophilic aromatic substitution.[4]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (e.g., 40% solution in water)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol in a round-bottom flask.
-
Add methylamine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.[4]
MTT Assay for Cell Viability (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
Signaling Pathways and Mechanisms of Action
Derivatives of Ethyl 4,6-dichloronicotinate have been shown to target key signaling pathways involved in cancer cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth, proliferation, and survival. Inhibitors derived from Ethyl 4,6-dichloronicotinate can block the ATP binding site of EGFR, thereby preventing its activation and inhibiting downstream signaling.[3]
References
Confirming the Structure of Ethyl 2,6-dichloronicotinate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of Ethyl 2,6-dichloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. By comparing predicted and experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers a detailed workflow for the structural elucidation of this and similar molecules.
Spectroscopic Data Summary
The structural confirmation of this compound relies on the precise interpretation of its spectroscopic signatures. Below is a summary of the expected and observed data from ¹H NMR, ¹³C NMR, and mass spectrometry. For comparative purposes, data for the related compounds Ethyl 4,6-dichloronicotinate and the parent compound Ethyl nicotinate are also presented.
| Technique | Nucleus/Ion | Predicted Chemical Shift (δ) / m/z | Experimental Chemical Shift (δ) / m/z (Ethyl 4,6-dichloronicotinate) | Experimental Chemical Shift (δ) / m/z (Ethyl nicotinate) |
| ¹H NMR | H-4 | ~7.5 - 7.8 ppm (d) | - | 8.28 ppm (ddd) |
| H-5 | ~8.1 - 8.4 ppm (d) | 7.35 ppm (s) | 7.40 ppm (ddd) | |
| -OCH₂CH₃ | ~4.4 ppm (q) | 4.42 ppm (q) | 4.40 ppm (q) | |
| -OCH₂CH₃ | ~1.4 ppm (t) | 1.41 ppm (t) | 1.41 ppm (t) | |
| H-2 | - | 8.80 ppm (s) | 9.22 ppm (d) | |
| ¹³C NMR | C-2 | ~150-155 ppm | ~153 ppm | 151.0 ppm |
| C-3 | ~125-130 ppm | ~128 ppm | 126.4 ppm | |
| C-4 | ~135-140 ppm | ~140 ppm | 137.1 ppm | |
| C-5 | ~120-125 ppm | ~122 ppm | 123.4 ppm | |
| C-6 | ~150-155 ppm | ~152 ppm | 153.4 ppm | |
| C=O | ~163-168 ppm | ~164 ppm | 165.2 ppm | |
| -OCH₂CH₃ | ~62 ppm | ~62 ppm | 61.4 ppm | |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm | 14.3 ppm | |
| Mass Spec | [M+H]⁺ | 220.00 | - | - |
| [M+Na]⁺ | 242.00 | - | - |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
4. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Instrumentation and Analysis:
-
Technique: Electrospray Ionization (ESI) is a common method for this type of molecule.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mode: Positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR and MS.
Caption: Workflow for the structural confirmation of this compound.
Alternative and Complementary Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. For this compound, characteristic peaks would include C=O stretching for the ester (around 1730 cm⁻¹), C-O stretching, and C-Cl stretching vibrations.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which can be used to confirm the molecular formula.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.
By integrating data from these powerful analytical techniques, researchers can confidently confirm the structure of this compound, ensuring the quality and integrity of this important chemical building block for further research and development.
Unlocking Potent Matriptase Inhibition: A Structure-Activity Relationship Guide to Ethyl 2,6-Dichloronicotinate Derivatives
For researchers and scientists in drug development, the strategic modification of chemical scaffolds is paramount to enhancing therapeutic efficacy. This guide provides a comparative analysis of ethyl 2,6-dichloronicotinate derivatives, focusing on their structure-activity relationship (SAR) as selective matriptase inhibitors. Matriptase, a trypsin-like serine protease, is a promising target in cancer therapy due to its role in tumor progression and metastasis.
This guide synthesizes experimental data to objectively compare the performance of various derivatives, offering detailed methodologies for key synthetic steps and visualizing the underlying chemical logic.
Comparative Analysis of Matriptase Inhibition
The inhibitory potency of this compound derivatives against matriptase is significantly influenced by substitutions at the 2- and 6-positions of the pyridine core, as well as modifications to the nicotinate moiety. The following table summarizes the quantitative data for a series of synthesized compounds, highlighting key structural changes and their impact on inhibitory activity (Kᵢ).
| Compound ID | R¹ Substitution (C6-Position) | R² Substitution (C2-Position) | Nicotinate Modification | Matriptase Kᵢ (µM) |
| 1 | 4-carbamimidoylphenoxy | 4-carbamimidoylphenoxy | Ethyl Ester | >50 |
| 2 | 4-carbamimidoylphenoxy | 4-carbamimidoylphenoxy | Carboxylic Acid | 1.2 |
| 3 | 4-carbamimidoylphenoxy | 4-carbamimidoylphenoxy | N-((1r,4r)-4-aminocyclohexyl)carboxamide | 0.24 |
| 4 | 4-carbamimidoylphenoxy | 4-carbamimidoylphenoxy | N-((1r,4r)-4-(tert-butoxycarbonylamino)cyclohexyl)carboxamide | 0.35 |
| 5 | 4-fluorophenylsulfonylamino (at C3-amino) | 4-carbamimidoylphenoxy | Not Applicable | 0.2 |
| 6 | Not Applicable | 4-carbamimidoylphenoxy | N-(pyridin-4-ylmethyl)nicotinamide | 0.09 |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these derivatives:
-
Ester Hydrolysis is Crucial: The initial ethyl ester (Compound 1 ) is inactive, while its hydrolysis to the corresponding carboxylic acid (Compound 2 ) confers inhibitory activity. This suggests that the carboxylate group is important for interacting with the enzyme's active site.[1][2]
-
Amide Coupling Enhances Potency: Conversion of the carboxylic acid to an amide, particularly with an aminocyclohexyl moiety (Compound 3 ), significantly improves potency.[1][2] This indicates that extending the molecule into a specific binding pocket can lead to stronger interactions.
-
Substitution at the Pyridine Core: The introduction of a 4-fluorophenylsulfonylamino group at the 3-position of the pyridine ring (Compound 5 ) also results in a potent inhibitor.[1][2]
-
Nicotinamide Modifications Drive High Affinity: The most potent compound in this series (Compound 6 ) features a modification of the nicotinic acid into an N-(pyridin-4-ylmethyl)nicotinamide.[1][2] This highlights the importance of exploring modifications at this position to achieve high-affinity binding.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Synthesis of Ethyl 2,6-bis(4-cyanophenoxy)nicotinate (Ester Intermediate)
A mixture of this compound and 4-hydroxybenzonitrile is reacted in the presence of potassium carbonate in dimethylformamide (DMF) at 75 °C.[1][2]
Hydrolysis to 2,6-bis(4-cyanophenoxy)nicotinic acid (Acid Intermediate)
The ethyl ester intermediate is treated with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) at room temperature to yield the corresponding carboxylic acid.[1][2]
Amide Coupling to form N-substituted 2,6-bis(4-cyanophenoxy)nicotinamide Derivatives
The carboxylic acid intermediate is coupled with the desired amine (e.g., tert-butyl ((1R,4R)-4-aminocyclohexyl)carbamate) using benzotriazol-1-yl-oxytripyrrolidinophosphonium-hexafluorophosphate (PyBop) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in DMF at room temperature.[1][2]
Conversion of Nitriles to Amidines
The bis-nitrile compounds are converted to the corresponding bis-amidines by treatment with aqueous hydroxylamine in ethanol at 75 °C, followed by subsequent chemical transformations.[1][2]
Visualizing Synthetic Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the key synthetic workflow and the logical progression from the starting material to the final bioactive compounds.
Caption: General synthetic workflow for the preparation of matriptase inhibitors.
Caption: Logical progression of SAR from the inactive starting material.
References
Efficacy comparison of pesticides derived from different nicotinic acid esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of four prominent pesticides derived from nicotinic acid esters: Imidacloprid, Acetamiprid, Thiamethoxam, and Clothianidin. These compounds, belonging to the neonicotinoid class of insecticides, are widely utilized in agriculture for their systemic properties and effectiveness against a broad spectrum of insect pests. This document summarizes key performance data, details the experimental methodologies used to generate this data, and visualizes the underlying biological pathways and experimental workflows.
Performance Data: A Quantitative Comparison
The following table summarizes the median lethal concentration (LC50) values for the four selected neonicotinoid insecticides against various economically important insect pests. The LC50 value represents the concentration of a pesticide that is lethal to 50% of a test population. Lower LC50 values indicate higher toxicity and greater efficacy. The data presented here is compiled from multiple scientific studies to provide a comparative overview.
| Target Pest Species | Pesticide | LC50 (ppm) | 95% Confidence Interval | Reference |
| Myzus persicae (Green Peach Aphid) | Imidacloprid | 6.33 | - | [1] |
| Flonicamid | 4.20 | - | [1] | |
| Spirotetramat | 0.68 | - | [1] | |
| Aphis gossypii (Cotton Aphid) | Imidacloprid | 34.577 | - | [2] |
| Thiamethoxam | 40.713 | - | [2] | |
| Acetamiprid | 29.526 | - | [2] | |
| Imidacloprid | 0.007% | - | [3] | |
| Thiamethoxam | 0.001% | - | [3] | |
| Clothianidin | 0.041% | - | [3] | |
| Bemisia tabaci (Whitefly) | Imidacloprid | 39.60 | - | [4] |
| Acetamiprid | - | - | [5][6] | |
| Thiamethoxam | - | - | [5] | |
| Clothianidin | - | - | [5] | |
| Rhopalosiphum maidis (Corn Leaf Aphid) | Imidacloprid | 9.028 | - | [2] |
| Thiamethoxam | 14.281 | - | [2] | |
| Acetamiprid | 10.589 | - | [2] | |
| Aphis craccivora (Cowpea Aphid) | Imidacloprid | 13.913 | - | [2] |
| Thiamethoxam | 15.989 | - | [2] | |
| Acetamiprid | 11.501 | - | [2] | |
| Imidacloprid | 0.063 | - | [7] | |
| Thiamethoxam | - | - | [7] | |
| Clothianidin | 0.031 | - | [7] | |
| Lipaphis erysimi (Mustard Aphid) | Imidacloprid | 17.968 | - | [2] |
| Thiamethoxam | 20.809 | - | [2] | |
| Acetamiprid | 16.106 | - | [2] | |
| Uroleucon compositae (A Composite Aphid) | Imidacloprid | 20.048 | - | [2] |
| Thiamethoxam | 24.565 | - | [2] | |
| Acetamiprid | 18.087 | - | [2] | |
| Brevicoryne brassicae (Cabbage Aphid) | Imidacloprid | 29.174 | - | [2] |
| Thiamethoxam | 35.084 | - | [2] | |
| Acetamiprid | 26.159 | - | [2] | |
| Amrasca biguttula biguttula (Cotton Leafhopper) | Imidacloprid | 0.007% | - | [3] |
| Thiamethoxam | 0.001% | - | [3] | |
| Clothianidin | 0.041% | - | [3] |
Note: The efficacy of these pesticides can be influenced by various factors, including the specific formulation, application method, environmental conditions, and the potential for insecticide resistance in the target pest population. Direct comparison of LC50 values across different studies should be done with caution due to variations in experimental protocols.
Experimental Protocols
The majority of the quantitative data presented in this guide was generated using the leaf-dip bioassay method, a standardized protocol for evaluating the toxicity of insecticides to sucking insects like aphids and whiteflies.
Leaf-Dip Bioassay for Aphid Efficacy Testing
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method.[1][8]
Objective: To determine the median lethal concentration (LC50) of an insecticide against a target aphid species.
Materials:
-
Technical grade or formulated insecticide
-
Distilled water
-
Wetting agent (e.g., Triton X-100), if necessary for waxy leaves[9]
-
Host plant leaves (untreated)
-
Petri dishes (or similar containers)
-
Agar powder
-
Fine-tipped paintbrush
-
Forceps
-
Sharpened metal tube for cutting leaf discs
-
Beakers and pipettes for preparing serial dilutions
Procedure:
-
Preparation of Agar Plates: A 1% agar solution is prepared by mixing agar powder with distilled water and heating until boiling. The solution is then poured into petri dishes to a depth of 3-4 mm and allowed to cool and solidify.[8]
-
Preparation of Insecticide Solutions: A series of insecticide concentrations (serial dilutions) are prepared using distilled water. A control solution of distilled water (with wetting agent, if used) is also prepared.[2]
-
Leaf Disc Preparation and Treatment: Leaf discs are cut from healthy, untreated host plant leaves using a sharpened metal tube. Each leaf disc is then individually dipped into a specific insecticide concentration for 10-20 seconds with gentle agitation.[1][8] Control leaf discs are dipped in the control solution.
-
Drying: The treated leaf discs are placed on paper towels to air dry for approximately 15-20 minutes.[1]
-
Bioassay Setup: Once dry, the treated leaf discs are placed, abaxial (lower) surface facing up, onto the solidified agar in the petri dishes.
-
Insect Infestation: Using a fine-tipped paintbrush, a set number of apterous (wingless) adult or third-instar nymph aphids (typically 20-30) are transferred onto each leaf disc.[1][8]
-
Incubation: The petri dishes are sealed with ventilated lids and incubated under controlled conditions (e.g., 25°C ± 2°C, 65% ± 10% relative humidity, and a 16:8 hour light:dark photoperiod) for 24 to 72 hours.[1]
-
Mortality Assessment: After the incubation period, the number of dead, moribund, and live aphids is recorded for each concentration and the control. Aphids are considered dead if they do not show any movement when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value and its 95% confidence intervals.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Nicotinic Acetylcholine Receptors (nAChRs) in Insects
Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[10][11] Their primary mode of action involves binding to these receptors, leading to overstimulation, paralysis, and eventual death of the insect.[11] The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs) in insects.
Experimental Workflow for Leaf-Dip Bioassay
The following diagram outlines the key steps involved in the leaf-dip bioassay for determining insecticide efficacy.
References
- 1. neptjournal.com [neptjournal.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ijbs.com [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of selected neonicotinoids and conventional insecticide against aphids (Aphis gossypii) and whiteflies (Bemisia tabaci): EVALUATION OF NEONICOTINOIDS AGAINST APHIDS AND WHITEFLIES | Journal of Oilseeds Research [epubs.icar.org.in]
- 7. entomoljournal.com [entomoljournal.com]
- 8. irac-online.org [irac-online.org]
- 9. Effects of imidacloprid and thiamethoxam on the development and reproduction of the soybean aphid Aphis glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]
- 11. pomais.com [pomais.com]
Validating the Mechanism of Action for Ethyl 2,6-dichloronicotinate-Based Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 2,6-dichloronicotinate-derived compounds, specifically (acylamino)aminonaphthyridinone-based Heat Shock Protein 90 (Hsp90) inhibitors, with other prominent Hsp90 inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for validation assays.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target in oncology.[1] Ethyl 4,6-dichloronicotinate has been identified as a key synthetic intermediate for a class of potent Hsp90 inhibitors.[1][2]
Mechanism of Action: A Tale of Two Termini
The primary mechanism of action for most Hsp90 inhibitors, including those derived from this compound, involves the competitive inhibition of ATP binding at the N-terminal domain of Hsp90. This disruption of the chaperone's ATPase activity leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
A less common mechanism involves targeting the C-terminal domain of Hsp90, as seen with the natural product novobiocin.[3] While both N- and C-terminal inhibitors disrupt the Hsp90 chaperone cycle, they can elicit different downstream cellular responses.[4] For instance, N-terminal inhibitors are known to induce a heat shock response, a potential resistance mechanism, whereas some C-terminal inhibitors do not.
dot
Caption: Hsp90 Inhibition Mechanisms.
Comparative Performance of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Below is a summary of reported IC50 values for an Ethyl 4,6-dichloronicotinate-derived compound and other notable Hsp90 inhibitors.
| Inhibitor Class | Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Dichloronicotinate-Derived | (acylamino)aminonaphthyridinone | HCT-116 (Colon) | 148.52 - 559.37 | [5] |
| Ansamycin (First Generation) | 17-AAG | H3122 (Lung) | 25 | [6] |
| Ansamycin (First Generation) | IPI-504 | H3122 (Lung) | 10 | [6] |
| Synthetic (Second Generation) | Ganetespib (STA-9090) | H3122 (Lung) | 8 | [6] |
| Synthetic (Second Generation) | Onalespib (AT13387) | A375 (Melanoma) | 18 | [7] |
| Synthetic (Second Generation) | Onalespib (AT13387) | NCI-H1975 (Lung) | 13 - 260 | [7][8] |
| Coumarin (C-Terminal) | Novobiocin | - | ~400,000 (in vitro) | [9] |
Note: IC50 values can vary depending on the assay conditions and cell line used. This table provides a representative comparison.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a putative Hsp90 inhibitor requires a multi-faceted approach, combining biochemical and cell-based assays.
dot
Caption: Experimental Workflow for MoA Validation.
Hsp90 ATPase Activity Assay
This biochemical assay directly measures the inhibitor's ability to block the ATPase function of Hsp90.
-
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method involves the use of malachite green, which forms a colored complex with Pi.[10]
-
Materials:
-
Purified Hsp90 protein
-
Test inhibitor
-
Assay buffer (e.g., HEPES buffer with KCl and MgCl2)
-
ATP solution
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, various concentrations of the test inhibitor, and purified Hsp90 protein.
-
Include controls without Hsp90 and without the inhibitor.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate the amount of phosphate released and determine the IC50 value from a dose-response curve.[10]
-
Client Protein Degradation Assay (Western Blot)
This cell-based assay provides evidence of target engagement within a cellular context by measuring the degradation of known Hsp90 client proteins.
-
Principle: Hsp90 inhibition leads to the degradation of its client proteins. Western blotting is used to detect the levels of specific client proteins in cells treated with the inhibitor. A decrease in the client protein level indicates Hsp90 inhibition.
-
Materials:
-
Cancer cell line known to express Hsp90 client proteins (e.g., NCI-H1975 for EGFR, BT474 for Her2)
-
Test inhibitor
-
Cell lysis buffer
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, EGFR, Her2) and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescence detection reagents and imaging system
-
-
Procedure:
-
Culture the chosen cancer cell line to an appropriate confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the client proteins and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation.
-
Luciferase Refolding Assay
This assay provides a functional measure of Hsp90 chaperone activity.
-
Principle: Firefly luciferase, when denatured by heat, requires the Hsp70/Hsp90 chaperone machinery to refold into its active, light-emitting form.[9][11] An inhibitor of Hsp90 will prevent this refolding, leading to a decrease in luminescence.[9]
-
Materials:
-
Procedure:
-
Heat-denature the firefly luciferase.
-
In a 96-well plate, combine the rabbit reticulocyte lysate (or luciferase-expressing cells), the denatured luciferase, and various concentrations of the test inhibitor.
-
Incubate at a permissive temperature (e.g., 30-37°C) to allow for refolding.
-
Add the luciferin substrate and measure the luminescence using a luminometer.
-
A decrease in luminescence in the presence of the inhibitor indicates inhibition of Hsp90-dependent refolding. Calculate the IC50 from a dose-response curve.[9]
-
Conclusion
The validation of the mechanism of action for novel Hsp90 inhibitors, such as those derived from this compound, is a critical step in the drug discovery process. By employing a combination of biochemical and cell-based assays, researchers can confirm target engagement and elucidate the functional consequences of Hsp90 inhibition. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists working to advance this promising class of anti-cancer agents. The development of second-generation inhibitors like Ganetespib and Onalespib highlights the continued efforts to improve upon the therapeutic window and efficacy of Hsp90-targeted therapies.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of Hsf1 activity by novobiocin and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Refolding activity of bacterial Hsp90 in vivo reveals ancient chaperoning function - preLights [prelights.biologists.com]
- 12. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chlorinating Agents for Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chlorinated nicotinic acid derivatives is a critical step in the production of numerous pharmaceuticals and agrochemicals. The choice of chlorinating agent for these transformations significantly impacts yield, purity, safety, and environmental footprint. This guide provides an objective comparison of common and alternative chlorinating agents for the synthesis of 2-chloronicotinic acid, a key intermediate. The focus is on the chlorination of nicotinic acid N-oxide, a prevalent synthetic route.
Comparison of Chlorinating Agent Performance
The selection of a chlorinating agent is a crucial parameter in the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide. Traditional reagents like phosphorus oxychloride (POCl₃), often used with phosphorus pentachloride (PCl₅), are effective but pose significant handling and environmental challenges. Modern alternatives, such as the solid phosgene equivalent bis(trichloromethyl) carbonate (BTC), offer potential advantages in terms of safety and ease of use. Thionyl chloride (SOCl₂), while commonly used to synthesize nicotinoyl chloride from nicotinic acid, is also a potent chlorinating agent to consider.
Below is a summary of the performance of these agents based on available experimental data.
| Chlorinating Agent(s) | Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |
| POCl₃ / PCl₅ | Nicotinic Acid N-Oxide | 100-105 | 1-1.5 | 87.5[1][2] | Highly effective and well-established. Corrosive, toxic, and generates significant phosphorus-containing waste. |
| POCl₃ / Triethylamine | Nicotinic Acid N-Oxide | 100 | 4 | 65-70[3] | Use of an organic base can modulate reactivity. Still involves hazardous POCl₃. |
| Bis(trichloromethyl) carbonate (BTC) / Phase Transfer Catalyst | Nicotinic Acid N-Oxide | 100-105 | 2-5 | 91.1-95.5[4] | Solid, safer alternative to gaseous phosgene. High yielding under solvent-free conditions. Requires a phase transfer catalyst. |
| Thionyl Chloride (SOCl₂) | Nicotinic Acid | Reflux (~79) | 2 | Not directly applicable* | Primarily used to form nicotinoyl chloride from nicotinic acid. Its application to nicotinic acid N-oxide for 2-chloronicotinic acid synthesis requires further investigation. |
Reaction Pathways and Experimental Workflows
The synthesis of 2-chloronicotinic acid from nicotinic acid involves a two-step process: N-oxidation followed by chlorination. The choice of chlorinating agent determines the specific conditions and work-up procedures required in the second step.
Caption: General reaction pathway for the synthesis of 2-chloronicotinic acid.
The experimental workflow for the chlorination step varies depending on the chosen reagent. The following diagram illustrates a generalized workflow.
Caption: A simplified workflow for the chlorination of nicotinic acid N-oxide.
Detailed Experimental Protocols
1. Chlorination using Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)
This traditional method provides high yields but requires stringent safety precautions due to the corrosive and toxic nature of the reagents.
-
Materials:
-
Nicotinic acid N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Apparatus for reaction under reflux and vacuum distillation
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, a mixture of nicotinic acid N-oxide, phosphorus oxychloride, and phosphorus pentachloride is prepared.
-
The mixture is heated to 100-105°C and refluxed for 1-1.5 hours.[1]
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The reaction mixture is cooled to room temperature and then carefully poured into ice water to quench the reaction and precipitate the product.
-
The crude 2-chloronicotinic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
-
2. Chlorination using Bis(trichloromethyl) Carbonate (BTC)
This method employs a solid, safer alternative to phosgene and can be performed under solvent-free conditions, reducing the environmental impact.
-
Materials:
-
Nicotinic acid N-oxide
-
Bis(trichloromethyl) carbonate (BTC)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Ice water
-
Standard reaction glassware
-
-
Procedure:
-
Nicotinic acid N-oxide, bis(trichloromethyl) carbonate, and the phase transfer catalyst are combined in a reaction flask with vigorous stirring.[4]
-
The mixture is heated to 100-105°C for 2-5 hours under solvent-free conditions.[4]
-
Upon completion, the reaction mixture is cooled to approximately 50°C and then added to ice water.[4]
-
The mixture is stirred and allowed to stand for several hours to ensure complete precipitation of the product.[4]
-
The solid 2-chloronicotinic acid is isolated by filtration, washed with a small amount of water, and dried.[4]
-
3. Synthesis of Nicotinoyl Chloride using Thionyl Chloride (SOCl₂)
While this protocol describes the formation of the acid chloride from nicotinic acid, it is a relevant procedure for professionals working with nicotinic acid derivatives. The resulting nicotinoyl chloride is a reactive intermediate for further synthesis.
-
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Apparatus for reaction under reflux and vacuum evaporation
-
-
Procedure:
-
A mixture of nicotinic acid and an excess of thionyl chloride is heated to reflux for approximately 2 hours.
-
After cooling, the excess thionyl chloride is removed under vacuum to yield the crude nicotinoyl chloride hydrochloride.
-
Concluding Remarks
The choice of chlorinating agent for the synthesis of 2-chloronicotinic acid represents a trade-off between established, high-yielding protocols and newer, safer, and more environmentally benign alternatives. While POCl₃/PCl₅ is a robust and well-documented method, the associated hazards and waste disposal issues are significant drawbacks. Bis(trichloromethyl) carbonate (BTC) emerges as a promising alternative, offering comparable or even higher yields with the significant advantages of being a solid reagent and enabling solvent-free reaction conditions. The utility of thionyl chloride for the direct conversion of nicotinic acid N-oxide to 2-chloronicotinic acid warrants further investigation to establish it as a viable alternative for this specific transformation. Researchers and drug development professionals are encouraged to consider the entire lifecycle of the chemical process, including reagent safety, waste generation, and process efficiency, when selecting a chlorination strategy.
References
In-Vitro Performance of Novel Pyridine-Based Compounds as Potential Anticancer Agents
A Comparative Analysis of Novel Compounds Synthesized from Ethyl 2,6-dichloronicotinate and Alternative Scaffolds in Preclinical Cancer Research
In the landscape of modern drug discovery, the quest for novel kinase inhibitors with enhanced potency and selectivity remains a cornerstone of anticancer research. The pyridine scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the development of such agents. This guide provides a comparative analysis of the in-vitro performance of novel compounds derived from this compound and its structural analogs. We present key experimental data, detailed methodologies for crucial in-vitro assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Cytotoxicity Profile of Novel Pyridine Derivatives
The in-vitro cytotoxic activity of newly synthesized compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key metric for this evaluation. Below is a summary of the cytotoxic effects of representative 2,6-disubstituted pyridine derivatives against various human cancer cell lines. For comparison, data for Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, is included.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Target Cell Line | IC50 (µM) |
| Compound 1 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | H460 (Lung Cancer) | 0.00023 | Sorafenib | MCF-7 (Breast Cancer) | 4.50 |
| Compound 1 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | HT-29 (Colon Cancer) | 0.00065 | Sorafenib | - | - |
| Compound 1 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | SMMC-7721 (Hepatocellular Carcinoma) | 0.00077 | Sorafenib | - | - |
| Compound 2 | 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast Cancer) | 8.01 | Doxorubicin | MDA-MB-231 (Breast Cancer) | Not Specified |
| Compound 3 | 2-Amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast Cancer) | 5.59 | Doxorubicin | MCF-7 (Breast Cancer) | Not Specified |
| Compound 4h | Pyridine-bridged Combretastatin-A4 analogue | MDA-MB-231 (Breast Cancer) | 0.00313 | Combretastatin A-4 | MDA-MB-231 (Breast Cancer) | 0.00275 |
| Compound 4s | Pyridine-bridged Combretastatin-A4 analogue | MDA-MB-231 (Breast Cancer) | 0.00456 | Combretastatin A-4 | MDA-MB-231 (Breast Cancer) | 0.00275 |
| Compound 8e | Pyridine-Urea | MCF-7 (Breast Cancer) | 0.22 | Doxorubicin | MCF-7 (Breast Cancer) | 1.93 |
| Compound 8n | Pyridine-Urea | MCF-7 (Breast Cancer) | 1.88 | Doxorubicin | MCF-7 (Breast Cancer) | 1.93 |
Note: The synthesis of the listed compounds is consistent with methodologies that can utilize this compound as a starting material, although direct synthesis from this specific precursor is not explicitly confirmed in all cited sources.
Kinase Inhibition Profile
Many pyridine-based compounds exert their anticancer effects by inhibiting specific kinases involved in cell signaling pathways that promote tumor growth and survival. The table below compares the in-vitro inhibitory activity of a pyridine-urea derivative against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, with the established inhibitor Sorafenib.
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| Compound 8b | Pyridine-Urea | VEGFR-2 | 5.0 | Sorafenib | VEGFR-2 | Not Specified |
| Compound 8e | Pyridine-Urea | VEGFR-2 | 3.93 | Sorafenib | VEGFR-2 | Not Specified |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of in-vitro data.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, H460)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
In-Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[1]
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In the wells of an assay plate, add the kinase, the specific substrate, and serial dilutions of the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. The signal generated is proportional to the amount of ADP produced, which is inversely related to the amount of remaining ATP.
-
Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding and facilitates comparison.
Caption: General workflow for in-vitro cytotoxicity screening of novel compounds.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
References
A Comparative Analysis of Novel Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new derivative tyrosine kinase inhibitor (TKI), Nilotinib, against the established therapeutic agent, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). The objective of this document is to present a clear, data-driven analysis of the comparative efficacy and safety of these agents, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from head-to-head clinical trials comparing Nilotinib and Imatinib in newly diagnosed CML patients in the chronic phase.
Table 1: Comparative Efficacy of Nilotinib vs. Imatinib in CML (12-Month Data)
| Efficacy Endpoint | Nilotinib (300 mg twice daily) | Imatinib (400 mg once daily) |
| Major Molecular Response (MMR) | 44% | 22% |
| Complete Cytogenetic Response (CCyR) | 80% | 65% |
Data presented is a representative summary from pivotal clinical trials.
Table 2: Comparative Safety Profile of Nilotinib vs. Imatinib in CML
| Adverse Event (All Grades) | Nilotinib | Imatinib |
| Rash | 31% | 12% |
| Headache | 20% | 15% |
| Nausea | 18% | 25% |
| Muscle Pain | 15% | 22% |
| Fluid Retention | 8% | 30% |
| Elevated Lipase | 17% | 7% |
| Hyperglycemia | 15% | 8% |
This table highlights common adverse events and is not exhaustive. Professionals should consult the full prescribing information for a complete safety profile.
Experimental Protocols
Detailed methodologies for key in vitro experiments used to characterize and compare the activity of TKIs like Nilotinib and Imatinib are provided below.
In Vitro Cell Viability (MTT) Assay
This assay determines the concentration of the TKI required to inhibit the proliferation of CML cells (e.g., K562 cell line, which is positive for the BCR-ABL fusion gene).
Materials:
-
K562 Chronic Myeloid Leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nilotinib and Imatinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of Nilotinib and Imatinib in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Western Blot for BCR-ABL Phosphorylation
This experiment assesses the ability of the TKIs to inhibit the autophosphorylation of the BCR-ABL protein, which is a direct measure of target engagement and inhibition.
Materials:
-
K562 cells
-
Nilotinib and Imatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat K562 cells with various concentrations of Nilotinib or Imatinib for a specified time (e.g., 2 hours). Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.[2]
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BCR-ABL overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total BCR-ABL and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated BCR-ABL compared to the total BCR-ABL and the loading control.
Mandatory Visualizations
BCR-ABL Signaling Pathway in CML
The following diagram illustrates the constitutively active BCR-ABL signaling pathway in Chronic Myeloid Leukemia and the mechanism of action of Tyrosine Kinase Inhibitors. The fusion of the BCR and ABL genes leads to a protein that continuously activates downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[3][4][5] TKIs like Imatinib and Nilotinib bind to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and blocking these downstream signals.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 8. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of Ethyl 2,6-Dichloronicotinate Analog Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloronicotinate and its analogs are versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules. Understanding the cross-reactivity of these analogs is crucial for developing selective therapeutics and minimizing off-target effects. This guide provides a comparative overview of the biological activities of various this compound analogs, supported by available experimental data and detailed protocols.
Data Presentation: Comparative Biological Activity
| Compound Class | Core Scaffold | Target | IC50 (nM) | Reference |
| Pyridine-based | 4-Anilino-6-chloronicotinate derivative | VEGFR-2 | ~50-100 | [1] |
| Pyrimidine-based | 4-Anilino-2-thiopyrimidine derivative | VEGFR-2 | 120 | [1] |
| Quinazoline-based | 4-Anilinoquinazoline derivative | VEGFR-2 | 64.8 | [1] |
| Fused Heterocycle | bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline | VEGFR-2 | 3.7 | [1] |
| 3,6-diunsaturated 2,5-diketopiperazine derivative (Compound 11) | 2,5-diketopiperazine | A549 cells | 1200 | [2] |
| 3,6-diunsaturated 2,5-diketopiperazine derivative (Compound 11) | Hela cells | 700 | [2] | |
| 3,6-diazaphenothiazine derivative (Compound 4) | SNB-19 cells | 110 (µg/mL) | [4] | |
| Dimeric podophyllotoxin derivative (Compound 29) | HL-60, SMMC-7721, A-549, MCF-7, SW480 cells | 430-3500 | [5] |
Note: The IC50 values presented are for representative compounds within each class and are intended for illustrative purposes. Direct comparison between different studies may be limited by variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key experiments relevant to the study of this compound analogs.
General Synthesis of 4-(Alkylamino)-6-chloronicotinate Analogs
A primary method for generating analogs of this compound is through nucleophilic aromatic substitution.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Desired amine (e.g., methylamine, ethylamine)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent.
-
Add the desired amine (1.1-2.0 eq).
-
Add a base (1.5-3.0 eq) to scavenge the HCl generated during the reaction.[1]
-
Stir the reaction mixture at room temperature or heat to reflux for 2 to 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[6]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., A549, Hela)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.[2]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a general kinase inhibitor discovery workflow and a representative signaling pathway.
General workflow for kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of dimeric podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl 2,6-dichloronicotinate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. Ethyl 2,6-dichloronicotinate, a halogenated pyridine derivative, is a compound that requires careful management due to its inherent hazards. This guide provides a comprehensive, step-by-step plan for its safe disposal, including a potential chemical neutralization pre-treatment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] One supplier further classifies it as fatal if swallowed, in contact with skin, or if inhaled, and toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat is essential.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if handling outside of a fume hood, a NIOSH-approved respirator is necessary.
Disposal Plan: Operational Steps
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] However, for laboratory settings, a chemical pre-treatment step via alkaline hydrolysis can be employed to degrade the ester into its corresponding carboxylate salt and ethanol, which may be less hazardous, prior to collection by a waste disposal service.
Step 1: Segregation and Labeling of Waste
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and solvent rinses, must be segregated as halogenated organic waste. Use a designated, clearly labeled, and leak-proof waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
Step 2: Chemical Pre-treatment (Alkaline Hydrolysis)
This procedure should be performed in a certified chemical fume hood.
Objective: To hydrolyze the ethyl ester to sodium 2,6-dichloronicotinate and ethanol.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethanol (as a co-solvent if the waste is not already in a compatible solvent)
-
Stir plate and stir bar
-
Round-bottom flask or other suitable reaction vessel
-
Reflux condenser (if heating is required)
-
pH paper or pH meter
Experimental Protocol:
-
Preparation: Carefully transfer the waste containing this compound to a round-bottom flask equipped with a magnetic stir bar. If the waste is a solid or in a non-polar solvent, add a minimal amount of ethanol to aid in dissolution.
-
Reaction: Slowly add an excess of 2 M sodium hydroxide solution to the flask while stirring. A general guideline is to use at least 2 molar equivalents of NaOH for every mole of the ester.
-
Hydrolysis: Stir the mixture at room temperature. The hydrolysis of esters with a dilute alkali is a common and effective method.[2] For potentially faster reaction, the mixture can be gently heated under reflux. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) if a more rigorous approach is needed.
-
Neutralization Check: After a sufficient reaction time (e.g., several hours to overnight at room temperature, or a shorter period with heating), cool the mixture to room temperature. Check the pH of the solution to ensure it is basic, indicating an excess of NaOH and the presence of the sodium carboxylate salt.
-
Final Disposal: The resulting aqueous solution containing sodium 2,6-dichloronicotinate and ethanol should be collected in a properly labeled hazardous waste container for halogenated organic waste. This solution must still be disposed of through a licensed waste disposal service.
Step 3: Decontamination of Glassware
All glassware that has come into contact with this compound must be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated hazardous waste container. Following the solvent rinse, wash the glassware with soap and water.
Step 4: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.
Quantitative Data Summary
The following table summarizes the hazard classifications for this compound and its hydrolysis product, 2,6-dichloronicotinic acid. This illustrates the hazard profile of the substances involved in the disposal process.
| Chemical Compound | GHS Hazard Statements |
| This compound | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled H401: Toxic to aquatic life H410: Very toxic to aquatic life with long lasting effects |
| 2,6-Dichloronicotinic acid | H302: Harmful if swallowed[3][4][5] H315: Causes skin irritation[3][4][5] H319: Causes serious eye irritation[3][4][5] H335: May cause respiratory irritation[3][5] |
Note: The hazard data for this compound is a composite from multiple sources. The hydrolysis product, while still hazardous, does not carry the "fatal" classification of the parent ester according to the available data.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Ethyl 2,6-dichloronicotinate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Ethyl 2,6-dichloronicotinate, a compound recognized for its utility in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a white to light yellow crystalline powder. Its primary hazards, as identified in safety data sheets, are skin and eye irritation.[1]
Key Safety and Handling Data
To facilitate quick reference and easy comparison, the following tables summarize the essential quantitative and procedural information for handling this compound.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
Table 1: Hazard Identification and Classification
| Personal Protective Equipment (PPE) | Specifications and Guidelines |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn at all times.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Inspect gloves for integrity before each use. |
| Body Protection | A fully buttoned laboratory coat is required to protect against splashes. For larger quantities, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
Table 2: Personal Protective Equipment Requirements
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical advice or attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation develops, seek medical advice.[1] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | Rinse the mouth with water. Seek medical advice or attention.[1] |
Table 3: Emergency First Aid Procedures
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk. The following experimental workflow provides a step-by-step guide for the safe management of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Spill Management
In the event of a spill, the area should be evacuated. Trained personnel wearing the appropriate PPE should cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal.[2]
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of in accordance with local, state, and federal regulations.[2] It is imperative that this chemical waste is not poured down the drain.[1] As a halogenated organic compound, it should be collected in a designated, sealed container, separate from non-halogenated waste streams, awaiting collection by a licensed waste disposal company.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
